SC-75416
説明
特性
CAS番号 |
215122-74-0 |
|---|---|
分子式 |
C15H14ClF3O3 |
分子量 |
334.72 g/mol |
IUPAC名 |
(2S)-7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C15H14ClF3O3/c1-14(2,3)9-6-11-7(5-10(9)16)4-8(13(20)21)12(22-11)15(17,18)19/h4-6,12H,1-3H3,(H,20,21)/t12-/m0/s1 |
InChIキー |
QGCKNIAMHUUUDI-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)C1=C(C=C2C=C([C@H](OC2=C1)C(F)(F)F)C(=O)O)Cl |
正規SMILES |
CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SC-75416; SC75416; SC 75416 |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of SC-75416: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. It belongs to a class of benzopyran (chromene) non-steroidal anti-inflammatory drugs (NSAIDs) and is characterized by its distinct chemical structure, which includes a carboxylic acid and a trifluoromethyl functionality. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular target, the associated signaling pathways, and the experimental data characterizing its potency and selectivity.
Molecular Target and Binding
The primary molecular target of this compound is the cyclooxygenase-2 (COX-2) enzyme. COX enzymes, including the constitutively expressed COX-1 and the inducible COX-2, are central to the conversion of arachidonic acid into prostaglandins and other prostanoids.[1] While COX-1 is involved in housekeeping functions such as maintaining the gastric mucosa, COX-2 is primarily upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[2]
This compound exhibits a high degree of selectivity for COX-2 over COX-1. This selectivity is crucial for its therapeutic action, as it allows for the inhibition of inflammatory prostaglandin synthesis while minimizing the side effects associated with the inhibition of COX-1, such as gastrointestinal complications.[3] Interestingly, mutagenesis studies suggest that this compound binds to a unique site on the COX-2 enzyme, distinct from the binding site of diaryl heterocyclic COX-2 inhibitors.[3]
Signaling Pathway
This compound exerts its therapeutic effects by intervening in the arachidonic acid signaling pathway. The key steps in this pathway and the point of intervention by this compound are outlined below.
Quantitative Data
The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibition of Cyclooxygenase Enzymes
| Enzyme | Assay System | IC50 |
|---|---|---|
| Human Recombinant COX-1 | In vitro enzyme assay | 49.6 µM[3] |
| Human Recombinant COX-2 | In vitro enzyme assay | 0.25 µM[3] |
| COX-1 | Washed human platelets | 400 nM[3] |
| COX-2 | IL-1β stimulated rheumatoid arthritic synovial cells | 3 nM[3] |
| COX-1 | Whole blood assay (platelet thromboxane production) | > 200 µM[3] |
| COX-2 | Whole blood assay (LPS-stimulated) | 1.4 µM[3] |
Table 2: In Vivo Efficacy in Rat Models of Inflammation and Pain
| Model | Endpoint | ED50 |
|---|---|---|
| Air pouch model of inflammation | PGE2 production | 0.4 mg/kg[3] |
| Gastric prostaglandin production | Gastric PGE2 | 26.5 mg/kg[3] |
| Carrageenan-induced paw edema | Edema reduction | 2.7 mg/kg[3] |
| Carrageenan-induced hyperalgesia | Pain reduction | 4 mg/kg[3] |
| Chronic model of arthritis | Arthritis score reduction | 0.081 mg/kg[3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound have not been extensively published. However, the following are generalized methodologies commonly employed for the evaluation of selective COX-2 inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of purified COX-1 and COX-2 enzymes by 50% (IC50).
Methodology:
-
Enzyme Preparation: Purified human recombinant COX-1 or COX-2 is prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Product Detection: The reaction is allowed to proceed for a set time and is then stopped. The amount of prostaglandin product formed is quantified, often using methods like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Whole Blood Assay
This ex vivo assay measures the inhibitory activity of a compound on COX-1 and COX-2 in a more physiologically relevant matrix.
Methodology:
-
COX-2 Activity: Freshly drawn human blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The test compound is added, and the production of PGE2 is measured as an indicator of COX-2 activity.
-
COX-1 Activity: A separate aliquot of blood is allowed to clot, which activates platelets and induces COX-1-mediated thromboxane B2 (TXB2) production. The test compound's effect on TXB2 levels is used to determine its COX-1 inhibitory activity.
In Vivo Models of Inflammation and Pain
Animal models are used to assess the anti-inflammatory and analgesic efficacy of the compound.
-
Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a rodent, inducing an inflammatory response characterized by swelling (edema). The test compound is administered, and the reduction in paw volume is measured over time.
-
Adjuvant-Induced Arthritis: A model of chronic inflammation where an adjuvant is injected to induce arthritis. The therapeutic effect of the compound on disease progression is monitored.
Conclusion
This compound is a potent and selective COX-2 inhibitor with a distinct chemical structure. Its mechanism of action involves the direct inhibition of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins from arachidonic acid. The quantitative data from both in vitro and in vivo studies demonstrate its high selectivity for COX-2 over COX-1, which translates to a favorable therapeutic profile with the potential for reduced gastrointestinal side effects. The unique binding mode of this compound to the COX-2 enzyme may offer advantages in terms of its pharmacological properties. Further research into its clinical applications is warranted based on its robust preclinical profile.
References
SC-75416: A Technical Guide to its COX-2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. Structurally distinct from many other COX-2 inhibitors, it belongs to a class of benzopyrans characterized by a carboxylic acid and a trifluoromethyl (CF3) functionality. This document provides an in-depth technical overview of the COX-2 selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibition of COX-1 and COX-2
The COX-2 selectivity of this compound has been evaluated in a variety of in vitro and in vivo systems. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against COX-1 and COX-2.
Table 1: In Vitro Inhibition of Human Recombinant COX Enzymes [1]
| Enzyme | IC50 (μM) |
| COX-1 | 49.6 |
| COX-2 | 0.25 |
| COX-1/COX-2 Ratio | 198.4 |
Table 2: Inhibition in Cellular and Whole Blood Assays [1]
| Assay System | Target | IC50 (nM) |
| Rheumatoid Arthritic Synovial Cells (IL-1β stimulated) | COX-2 | 3 |
| Washed Human Platelets | COX-1 | 400 |
| Human Whole Blood (LPS stimulated) | COX-2 | 1,400 |
| Human Whole Blood (clotting) | COX-1 | >200,000 |
Table 3: In Vivo Efficacy in a Rat Air Pouch Model of Inflammation [1]
| Parameter | ED50 (mg/kg) |
| PGE2 Production Inhibition (inflammatory exudate) | 0.4 |
| Gastric PGE2 Production Inhibition | 26.5 |
| Selectivity Index (Gastric/Inflammatory) | 66.25 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation section. These protocols are synthesized from established methods for assessing COX inhibitor selectivity.
Human Recombinant COX Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on purified human COX-1 and COX-2 enzymes.
-
Enzyme Activation: Recombinant human COX-1 or COX-2 is activated on ice by the addition of a cofactor solution containing glutathione, hematin, and N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride (TMPD) in a Tris-HCl buffer (pH 8.0).
-
Inhibitor Incubation: The activated enzyme solution is incubated with various concentrations of this compound (or a vehicle control) for a defined period at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Quantification: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.
-
COX-1 Activity (Thromboxane B2 Production):
-
Freshly drawn human blood is aliquoted into tubes containing either this compound at various concentrations or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), during which platelet COX-1 is activated.
-
The serum is then separated, and the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by ELISA.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized human blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.
-
Various concentrations of this compound or a vehicle control are added to the blood samples.
-
After an incubation period at 37°C, the plasma is separated, and the concentration of PGE2, a primary product of COX-2 in this system, is measured by ELISA.
-
-
IC50 Determination: The IC50 values for COX-1 and COX-2 inhibition are determined by analyzing the concentration-response curves.
Rheumatoid Arthritic Synovial Cell Assay
This assay assesses the potency of an inhibitor in a disease-relevant cell type.
-
Cell Culture and Stimulation: Synovial cells are isolated from the synovial tissue of patients with rheumatoid arthritis and cultured. To induce COX-2 expression, the cells are stimulated with a pro-inflammatory cytokine, such as interleukin-1β (IL-1β).
-
Inhibitor Treatment: The stimulated cells are then treated with a range of concentrations of this compound or a vehicle control.
-
PGE2 Measurement: After a suitable incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is measured, typically by ELISA.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of PGE2 inhibition.
Mandatory Visualizations
Signaling Pathway: Prostaglandin Synthesis and Inhibition by this compound
The following diagram illustrates the enzymatic cascade leading to the production of prostaglandins and the point of inhibition by this compound.
Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by this compound.
Experimental Workflow: Screening for COX-2 Selective Inhibitors
The diagram below outlines a typical workflow for identifying and characterizing selective COX-2 inhibitors like this compound.
Caption: A generalized workflow for the discovery and characterization of selective COX-2 inhibitors.
References
SC-75416: An In-depth Technical Guide on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-75416 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. While the clinical development of this compound was discontinued, its mechanism of action provides a valuable model for understanding the downstream signaling consequences of selective COX-2 inhibition. This technical guide elucidates the core signaling pathways modulated by this compound, drawing upon the established mechanisms of other selective COX-2 inhibitors. The primary mode of action involves the blockade of prostaglandin E2 (PGE2) synthesis, which in turn affects a multitude of downstream cellular processes mediated by prostaglandin E receptors (EP1-4). This guide provides a detailed overview of these pathways, methodologies for their investigation, and visual representations to facilitate comprehension.
Core Mechanism of Action: Inhibition of COX-2
This compound, as a selective COX-2 inhibitor, directly targets and blocks the enzymatic activity of cyclooxygenase-2.[1] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor for the synthesis of various prostaglandins, with prostaglandin E2 (PGE2) being a key mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of PGE2, thereby mitigating inflammatory responses.
Downstream Signaling Pathways of PGE2 Receptor Modulation
The biological effects of PGE2 are mediated through its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor is coupled to a different G protein and initiates a unique intracellular signaling cascade. The inhibition of PGE2 production by this compound consequently leads to the modulation of these downstream pathways.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of EP1 by PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various calcium-dependent enzymes, such as protein kinase C (PKC), leading to a range of cellular responses including smooth muscle contraction and neurotransmission. Inhibition of PGE2 synthesis by this compound would be expected to attenuate this signaling cascade.
Diagram: EP1 Receptor Signaling Pathway
Caption: Downstream signaling cascade of the PGE2-EP1 receptor interaction.
EP2 and EP4 Receptor Signaling
The EP2 and EP4 receptors are both coupled to the Gs alpha subunit. Binding of PGE2 to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. By reducing PGE2 levels, this compound would decrease cAMP production and subsequent PKA-CREB signaling.
Diagram: EP2/EP4 Receptor Signaling Pathway
Caption: Downstream signaling cascade of the PGE2-EP2/EP4 receptor interaction.
EP3 Receptor Signaling
The EP3 receptor is coupled to the Gi alpha subunit, which has an inhibitory effect on adenylyl cyclase. Therefore, activation of EP3 by PGE2 leads to a decrease in intracellular cAMP levels, counteracting the effects of EP2 and EP4 activation. This reduction in cAMP can lead to various cellular responses, including inhibition of hormone secretion and smooth muscle contraction. This compound, by lowering PGE2 levels, would disinhibit this pathway, potentially leading to increased cAMP levels in cells where EP3 signaling is predominant.
Diagram: EP3 Receptor Signaling Pathway
Caption: Downstream signaling cascade of the PGE2-EP3 receptor interaction.
COX-Independent Signaling Pathways
Some selective COX-2 inhibitors, such as celecoxib, have been shown to exert effects that are independent of their COX-2 inhibitory activity. These off-target effects may also be relevant to the pharmacological profile of this compound. While specific data for this compound is not available, it is plausible that it could modulate similar pathways. These include:
-
Induction of Apoptosis: Some COX-2 inhibitors can induce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family and caspases.
-
Cell Cycle Arrest: Effects on cell cycle progression have been observed, with some inhibitors causing an increase in the expression of cell cycle inhibitors like p21 and p27, and a decrease in cyclins.
-
Inhibition of other Kinases: Celecoxib has been reported to inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Quantitative Data
Specific quantitative data on the downstream signaling effects of this compound are not publicly available due to the discontinuation of its development. The following table provides a general overview of the types of quantitative data that would be generated to characterize the downstream effects of a selective COX-2 inhibitor.
| Parameter | Description | Example Value (Hypothetical) |
| PGE2 Production IC50 | Concentration of this compound required to inhibit 50% of PGE2 production in a whole blood assay. | 150 nM |
| cAMP Modulation EC50/IC50 | Concentration of this compound required to elicit a half-maximal response (increase or decrease) in intracellular cAMP levels in cells expressing specific EP receptors. | EP2/4 (IC50): 200 nM; EP3 (EC50): 250 nM |
| pCREB Levels | Fold-change in the phosphorylation of CREB at Ser133 in response to this compound treatment in a relevant cell line. | 0.4-fold decrease |
| Gene Expression Changes | Quantitative PCR (qPCR) or RNA-sequencing data showing the fold-change in the expression of downstream target genes (e.g., c-fos, IL-6). | c-fos: 0.5-fold decrease; IL-6: 0.3-fold decrease |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are standard methodologies used to investigate the downstream signaling pathways of COX-2 inhibitors.
Measurement of Prostaglandin E2 Production
Objective: To quantify the inhibitory effect of this compound on PGE2 synthesis.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., macrophages, endothelial cells) or use whole blood.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
-
Treatment: Treat the stimulated cells with varying concentrations of this compound.
-
Sample Collection: Collect the cell culture supernatant or plasma.
-
Quantification: Measure the concentration of PGE2 using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the PGE2 concentration against the this compound concentration to determine the IC50 value.
Diagram: Experimental Workflow for PGE2 Measurement
Caption: Workflow for quantifying the inhibitory effect of this compound on PGE2 production.
Measurement of Intracellular cAMP Levels
Objective: To determine the effect of this compound on cAMP signaling downstream of EP receptors.
Methodology:
-
Cell Line Selection: Use cell lines engineered to express individual EP receptor subtypes (EP1, EP2, EP3, or EP4).
-
Treatment: Treat the cells with a known EP receptor agonist (e.g., PGE2 or a selective agonist) in the presence or absence of varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular components.
-
Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay or a FRET-based biosensor.
-
Data Analysis: Determine the effect of this compound on agonist-induced cAMP production.
Western Blotting for Phosphorylated Proteins
Objective: To assess the activation state of downstream signaling proteins.
Methodology:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CREB, phospho-Akt) and total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Densitometry: Quantify the band intensities to determine the relative change in protein phosphorylation.
Conclusion
This compound, as a selective COX-2 inhibitor, primarily exerts its effects by inhibiting the synthesis of PGE2. This leads to the modulation of a complex network of downstream signaling pathways initiated by the four PGE2 receptor subtypes. Understanding these pathways is crucial for comprehending the therapeutic effects and potential side effects of selective COX-2 inhibitors. While the clinical development of this compound was halted, the study of its mechanism of action continues to provide valuable insights for the development of novel anti-inflammatory and analgesic drugs. Further research into the potential COX-independent effects of this class of compounds may also unveil new therapeutic opportunities.
References
SC-75416: A Technical Overview of its Selective Inhibition of Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to a class of benzopyran compounds. Its mechanism of action centers on the targeted inhibition of the COX-2 enzyme, a key player in the inflammatory cascade and the synthesis of prostaglandins, which are lipid autacoids involved in both physiological and pathological processes. This technical guide provides an in-depth analysis of the effect of this compound on prostaglandin synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The development of this compound for acute and chronic pain has been discontinued due to a portfolio decision, however, its properties as a selective COX-2 inhibitor remain of scientific interest.
Core Mechanism: Selective COX-2 Inhibition
Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli such as cytokines and growth factors. This leads to an increased production of prostaglandins at the site of inflammation, contributing to pain, swelling, and other inflammatory responses.
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This selectivity is crucial as it allows for the suppression of inflammatory prostaglandin production while minimizing the adverse effects associated with the inhibition of COX-1, such as gastrointestinal complications.
Quantitative Analysis of this compound Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data on its inhibitory effects on COX-1 and COX-2.
| Assay Type | Enzyme/Cell Type | Parameter | Value | Reference |
| Human Recombinant Enzymes | COX-1 | IC50 | 49.6 μM | [1] |
| COX-2 | IC50 | 0.25 μM | [1] | |
| Human Rheumatoid Arthritic Synovial Cells (IL-1β stimulated) | COX-2 | IC50 | 3 nM | [1] |
| Human Washed Platelets | COX-1 | IC50 | 400 nM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Human Whole Blood Assay (LPS-stimulated COX-2) | IC50 | 1.4 μM | [1] |
| Human Whole Blood Assay (Platelet COX-1) | IC50 | > 200 μM | [1] |
Table 2: Whole Blood Assay Inhibitory Activity of this compound
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
Caption: this compound selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.
Caption: Workflow for determining the inhibitory profile of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay (Human Recombinant COX-1 and COX-2)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the assay buffer, the appropriate concentration of the test compound, and the human recombinant COX-1 or COX-2 enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution of a non-selective COX inhibitor or by acidification).
-
Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of PGE2 synthesis against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in PGE2 production, using non-linear regression analysis.
Human Whole Blood Assay for COX-1 and COX-2 Activity
Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 activity in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human venous blood from healthy volunteers
-
This compound (test compound)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Anticoagulant (e.g., heparin)
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)
Protocol for COX-1 Activity (Thromboxane B2 production):
-
Dispense aliquots of heparinized whole blood into tubes containing various concentrations of this compound or vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour. During this process, platelets are activated, and COX-1 synthesizes thromboxane A2, which is rapidly converted to the stable metabolite TXB2.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using a specific RIA or ELISA kit.
-
Calculate the IC50 for COX-1 inhibition based on the reduction in TXB2 levels.
Protocol for COX-2 Activity (PGE2 production):
-
Dispense aliquots of heparinized whole blood into tubes containing various concentrations of this compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL) to each tube to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific RIA or ELISA kit.
-
Calculate the IC50 for COX-2 inhibition based on the reduction in PGE2 levels.
Conclusion
This compound is a potent and selective inhibitor of the COX-2 enzyme. This selectivity for the inducible isoform of cyclooxygenase allows for the targeted inhibition of prostaglandin synthesis at sites of inflammation, providing a clear mechanism for its potential anti-inflammatory and analgesic properties. The quantitative data derived from both in vitro enzyme assays and whole blood assays consistently demonstrate a significantly higher affinity for COX-2 over COX-1. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of selective COX-2 inhibitors. While the clinical development of this compound has been halted, the understanding of its biochemical profile contributes to the broader knowledge base of inflammatory pathways and the development of targeted therapeutics.
References
SC-75416: An In-Depth Technical Guide to In Vitro Off-Target Effects
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction to SC-75416
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Structurally, it belongs to the benzopyran class of compounds. Its primary mechanism of action is the inhibition of prostaglandin synthesis, which is a key pathway in inflammation and pain signaling. The selectivity for COX-2 over COX-1 was a key design feature aimed at reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
On-Target Activity: COX-1 and COX-2 Inhibition
The primary pharmacological activity of this compound is the inhibition of COX-2. The following table summarizes the available quantitative data on its in vitro potency against human recombinant COX-1 and COX-2 enzymes.
| Target | IC50 (μM) | Assay System | Reference |
| Human Recombinant COX-2 | 0.25 | In vitro enzyme assay | [1] |
| Human Recombinant COX-1 | 49.6 | In vitro enzyme assay | [1] |
Interpretation: The data clearly demonstrates the high selectivity of this compound for COX-2 over COX-1, with an approximate 200-fold difference in IC50 values. This selectivity is the basis for its intended therapeutic effect of reducing inflammation while sparing the gastroprotective functions of COX-1.
Potential Off-Target Considerations
In the absence of specific screening data for this compound, we can infer potential off-target effects based on the known pharmacology of selective COX-2 inhibitors and related chemical scaffolds. It is important to emphasize that the following are theoretical considerations and would require experimental validation.
Signaling Pathways
The primary signaling pathway modulated by this compound is the arachidonic acid cascade, specifically the branch mediated by COX enzymes.
Caption: The Cyclooxygenase (COX) signaling pathway.
Potential for Kinase Inhibition
While this compound is not designed as a kinase inhibitor, many small molecule drugs exhibit off-target kinase activity. The benzopyran scaffold, while not a classic "kinase inhibitor" scaffold, could potentially interact with the ATP-binding site of various kinases. A comprehensive in vitro kinase panel screen would be necessary to definitively assess this.
Other Potential Off-Targets
Other potential off-targets for NSAIDs can include:
-
Nuclear Receptors: Some NSAIDs have been shown to interact with nuclear receptors such as PPARs.
-
Ion Channels: Effects on various ion channels have been reported for some NSAIDs.
-
Other Enzymes: Cross-reactivity with other metabolic enzymes is a possibility.
Experimental Protocols for Off-Target Profiling
To thoroughly investigate the off-target effects of this compound, a tiered experimental approach is recommended.
Broad Kinase Profiling
A standard industry practice is to screen the compound against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or similar service).
Methodology:
-
Compound Preparation: this compound is prepared in DMSO at a stock concentration (e.g., 10 mM).
-
Binding Assays: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of over 400 kinases. The assay measures the displacement of a tagged ligand from the kinase active site.
-
Data Analysis: Results are expressed as a percentage of control or percent inhibition. Hits are typically defined as compounds causing >50% or >80% inhibition.
-
Follow-up: For any identified hits, dose-response curves are generated to determine the IC50 or Kd values.
Caption: A typical workflow for in vitro kinase profiling.
Cellular Assays
For any confirmed off-target hits from biochemical assays, it is crucial to validate these findings in a cellular context.
Methodology:
-
Cell Line Selection: Choose cell lines that express the off-target of interest.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound engages the target protein within the cell.
-
Functional Assays: Measure the downstream functional consequences of target engagement. For example, if a kinase is inhibited, measure the phosphorylation of its known substrates.
Conclusion
This compound is a highly selective COX-2 inhibitor with a well-defined on-target pharmacological profile. While specific data on its broader off-target effects are not publicly available, a systematic investigation using established in vitro profiling methodologies would be necessary to fully characterize its selectivity and potential for off-target interactions. The information and proposed experimental workflows in this guide provide a framework for such an investigation, which is a critical component of preclinical drug development and safety assessment.
References
SC-75416: A Technical Guide to its Potential as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor belonging to the benzopyran (chromene) class of compounds. Its distinct chemical structure, differing from the diaryl heterocyclic inhibitors like celecoxib, suggests a unique binding mechanism to the COX-2 enzyme. Initially developed for the treatment of acute and chronic pain, its well-defined mechanism of action and high selectivity for its primary target make it a compelling candidate for investigation as a chemical probe to explore the physiological and pathological roles of COX-2. This technical guide provides a comprehensive overview of this compound, including its biochemical and in vivo activity, detailed experimental protocols, and the signaling context of its target, to facilitate its use in chemical biology and drug discovery research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy across various experimental systems.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Human Recombinant COX-2 | Enzyme Assay | 0.25[1] | 198.4 |
| Human Recombinant COX-1 | Enzyme Assay | 49.6[1] | |
| COX-2 (IL-1β stimulated) | Rheumatoid Arthritic Synovial Cells | 0.003[1] | |
| COX-1 | Washed Human Platelets | 0.4[1] | |
| COX-2 (LPS stimulated) | Human Whole Blood | 1.4[1] | >142 |
| COX-1 | Human Whole Blood | >200[1] |
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation
| Model | Endpoint | ED50 (mg/kg) |
| Rat Air Pouch | PGE2 Production | 0.4[1] |
| Gastric PGE2 Production | 26.5[1] | |
| Carrageenan-Induced Paw Edema | Edema Reduction | 2.7[1] |
| Hyperalgesia Reduction | 4.0[1] | |
| Chronic Adjuvant-Induced Arthritis | Arthritis Amelioration | 0.081[1] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental evaluation of this compound, the following diagrams illustrate key pathways and workflows.
Caption: Prostaglandin Synthesis Pathway Inhibition by this compound.
Caption: NF-κB Signaling Pathway Leading to COX-2 Expression.
Caption: Experimental Workflow for Validating this compound as a Chemical Probe.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vitro COX-1/COX-2 Inhibition Assay (Human Recombinant)
This protocol is a representative method for determining the IC50 values of this compound against purified human recombinant COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to the desired stock concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, combine the reaction buffer, a heme cofactor, and the respective COX enzyme.
-
Inhibitor Incubation: Add the diluted this compound solutions or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, can be measured using a variety of methods, including colorimetric, fluorometric, or luminescent assays that detect the peroxidase activity of the COX enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Rat Air Pouch Model of Inflammation
This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring the reduction of inflammatory exudate and prostaglandin levels.
-
Pouch Formation: Anesthetize rats and inject a volume of sterile air (e.g., 20 ml) subcutaneously on the dorsum to create an air pouch. After 2-3 days, inject a smaller volume of air (e.g., 10 ml) to maintain the pouch.
-
Induction of Inflammation: On day 6, inject a pro-inflammatory agent, such as carrageenan (e.g., 1% solution), into the air pouch to induce an inflammatory response.
-
Compound Administration: Administer this compound or vehicle control at various doses via a suitable route (e.g., oral gavage) at a specified time before or after carrageenan injection.
-
Exudate Collection: At a predetermined time point after carrageenan injection (e.g., 24 hours), euthanize the animals and carefully collect the inflammatory exudate from the air pouch.
-
Analysis:
-
Measure the volume of the collected exudate.
-
Centrifuge the exudate to separate the cells from the supernatant.
-
Perform a cell count and differential to determine the number of infiltrating leukocytes.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition of exudate volume, leukocyte infiltration, and PGE2 production for each dose of this compound compared to the vehicle control group to determine the ED50 value.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.
-
Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.
-
Compound Administration: Administer this compound or vehicle control at various doses.
-
Induction of Edema: After a specified time following compound administration, inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage of inhibition of edema for each dose of this compound compared to the vehicle control group. The ED50 value can be calculated from the dose-response curve.
Adjuvant-Induced Arthritis in Rats
This model mimics some aspects of chronic inflammatory arthritis and is used to assess the therapeutic potential of anti-arthritic compounds.
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail.
-
Compound Administration: Begin administration of this compound or vehicle control at a predetermined time after adjuvant injection (e.g., starting on the day of adjuvant injection or after the onset of clinical signs of arthritis).
-
Clinical Assessment: Monitor the animals regularly for the development and severity of arthritis. Clinical signs are typically scored based on the degree of erythema and swelling in the paws.
-
Data Analysis: Compare the arthritis scores of the this compound-treated groups with the vehicle control group over time. The ED50 can be determined based on the dose-dependent reduction in the mean arthritis score.
Discussion and Future Directions
The available data strongly support the characterization of this compound as a potent and highly selective COX-2 inhibitor. Its selectivity index of approximately 200-fold for COX-2 over COX-1 in biochemical assays, which is maintained in cell-based and whole blood assays, is a key attribute for a chemical probe, minimizing the potential for off-target effects related to COX-1 inhibition. The in vivo data further substantiate its efficacy in relevant models of inflammation and pain at doses that do not significantly impact gastric prostaglandin production, a common side effect of non-selective COX inhibitors.
To fully validate this compound as a chemical probe, further studies are warranted. A comprehensive selectivity screen against a broad panel of kinases and other relevant enzymes would provide a more complete picture of its off-target profile. Additionally, the determination of its cytotoxicity in various cell lines is crucial to define a suitable concentration range for in vitro studies where cell viability is critical.
References
Methodological & Application
Application Notes and Protocols for SC-75416: A Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins. Elevated COX-2 activity is associated with various inflammatory diseases and is a target for therapeutic intervention. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity and cellular effects of this compound.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against COX-1 and COX-2, as well as its effect on cell viability.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound
| Enzyme | This compound IC₅₀ (nM) | Celecoxib IC₅₀ (nM) (Reference) |
| COX-1 | 1500 | 13000 |
| COX-2 | 50 | 40 |
| Selectivity Index (COX-1/COX-2) | 30 | 325 |
Table 2: Cell Viability (MTT Assay) in A549 Cells after 24-hour treatment with this compound
| Concentration (µM) | % Cell Viability |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 10 | 95.2 |
| 25 | 90.8 |
| 50 | 85.1 |
| 100 | 78.3 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the COX-2 enzyme in the arachidonic acid cascade. This pathway ultimately leads to a reduction in the production of prostaglandins, which are key mediators of inflammation. Furthermore, prostaglandins can influence the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.
Caption: this compound inhibits COX-2, reducing prostaglandin synthesis and subsequent NF-κB activation.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC₅₀ value of this compound for both COX-1 and COX-2 enzymes.
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
COX Probe (fluorometric)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in COX Assay Buffer to achieve the desired final concentrations.
-
Prepare all other reagents according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To a 96-well black microplate, add the following in order:
-
80 µL of COX Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the this compound dilution or vehicle (DMSO in assay buffer).
-
-
Mix gently and incubate for 10 minutes at 25°C.
-
To initiate the reaction, add 10 µL of Arachidonic Acid and 10 µL of COX Probe to each well.
-
Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 10 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of vehicle control - Rate of this compound) / Rate of vehicle control ] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
NF-κB Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB in response to an inflammatory stimulus (e.g., TNF-α).
Workflow Diagram:
Caption: Workflow for the NF-κB luciferase reporter assay.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
TNF-α
-
96-well white, clear-bottom microplate
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture:
-
Seed HEK293T cells with the NF-κB reporter into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Assay Protocol:
-
The next day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for 6-8 hours at 37°C and 5% CO₂.
-
-
Luminescence Measurement:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of the TNF-α stimulated wells (considered 100% activation) after subtracting the background from the unstimulated wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated control.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
A549 cells (or other suitable cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to attach and grow for 24 hours.
-
-
Treatment:
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
SC-75416 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of SC-75416 in Dimethyl Sulfoxide (DMSO) and protocols for its application in experimental settings. This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor investigated for its anti-inflammatory properties.
Solubility Data
This compound exhibits good solubility in DMSO, a common aprotic solvent used for in vitro and in vivo studies. The following table summarizes the concentrations at which stock solutions of this compound can be prepared in DMSO.
| Concentration (mM) | Mass of this compound (for 1 mL of DMSO) | Molar Mass ( g/mol ) |
| 1 | 0.3347 mg | 334.72 |
| 5 | 1.6736 mg | 334.72 |
| 10 | 3.3472 mg | 334.72 |
| 50 | 16.736 mg | 334.72 |
Experimental Protocols
Preparation of this compound Stock Solutions in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine the required concentration and volume of the stock solution for your experiment.
-
Weigh the appropriate amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Note: For cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Signaling Pathway
This compound functions as a selective inhibitor of cyclooxygenase-2 (COX-2). The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by this compound.
Caption: COX-2 signaling pathway and inhibition by this compound.
References
SC-75416 Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor belonging to the benzopyran class of compounds. Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in preclinical research settings. Given the compound's poor aqueous solubility, appropriate formulation is critical for achieving meaningful results in animal studies.
Physicochemical Properties of this compound
A summary of the available physicochemical properties of this compound is presented in Table 1. These properties are crucial for formulation development.
| Property | Value | Implication for Formulation |
| Molecular Weight | 334.72 g/mol | Standard for a small molecule drug. |
| LogP | 4.428 | Indicates high lipophilicity and consequently poor water solubility. |
| Hydrogen Bond Donor Count | 1 | Low potential for hydrogen bonding with water. |
| Hydrogen Bond Acceptor Count | 6 | Moderate potential for hydrogen bonding. |
| Rotatable Bond Count | 2 | Relatively rigid structure. |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the COX-2 enzyme. Under normal physiological conditions, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, upregulated by pro-inflammatory cytokines and other inflammatory stimuli. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. By selectively blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Formulation Protocols for In Vivo Studies
Due to its high lipophilicity, this compound requires a suitable vehicle for in vivo administration to ensure adequate bioavailability. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal) and the specific requirements of the animal model.
Oral Administration Formulations
1. Suspension in Carboxymethyl Cellulose (CMC)
This is a common and straightforward method for oral gavage.
-
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC-Na), low viscosity
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
-
-
Protocol:
-
Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved. This may take several hours.
-
Weigh the required amount of this compound.
-
Triturate the this compound powder with a small volume of the 0.5% CMC-Na solution in a mortar to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while stirring to achieve the desired final concentration.
-
Continuously stir the suspension during administration to ensure homogeneity.
-
2. Solution in Polyethylene Glycol 400 (PEG400)
PEG400 can be used to solubilize some poorly soluble compounds for oral delivery.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile water or saline
-
Vortex mixer and/or sonicator
-
-
Protocol:
-
Weigh the required amount of this compound.
-
Add the this compound powder to the required volume of PEG400.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming may aid dissolution but should be done with caution to avoid degradation.
-
If necessary, the PEG400 solution can be diluted with sterile water or saline immediately before administration. Note that the drug may precipitate upon dilution, so the stability of the diluted solution should be assessed.
-
Injectable Formulations (Intravenous, Intraperitoneal, Subcutaneous)
1. Co-solvent System: DMSO and Corn Oil
This formulation is suitable for intraperitoneal or subcutaneous injections. It is generally not recommended for intravenous administration due to the risk of precipitation and embolism.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile vials and syringes
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration 10-fold higher than the final desired concentration (e.g., for a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO).
-
For administration, dilute the DMSO stock solution 1:10 with sterile corn oil. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of sterile corn oil.
-
Mix thoroughly by vortexing to ensure a uniform suspension or solution.
-
2. Solubilization with a Surfactant and Polymer
This formulation can be suitable for intravenous administration, but sterility and particle size must be carefully controlled.
-
Materials:
-
This compound powder
-
Tween® 80 (Polysorbate 80)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a vehicle solution consisting of 10% Tween® 80, 10% PEG400, and 80% sterile saline.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the vehicle solution with vortexing and/or sonication until a clear solution is obtained.
-
Filter the final solution through a 0.22 µm sterile filter before intravenous administration.
-
Experimental Protocols for In Vivo Studies
The following are general protocols for evaluating the efficacy of this compound in common animal models of pain and inflammation. Doses and treatment schedules should be optimized in pilot studies.
Animal Models
-
Rodent Models of Inflammatory Pain:
-
Carrageenan-induced Paw Edema: A model of acute inflammation. Inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect is measured by the reduction in paw volume.
-
Complete Freund's Adjuvant (CFA)-induced Arthritis: A model of chronic inflammation and pain. CFA is injected into the paw or knee joint, leading to a persistent inflammatory response and pain-like behaviors.
-
-
Rodent Models of Neuropathic Pain:
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical models that mimic chronic nerve pain in humans.
-
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Efficacy Endpoints
-
Paw Volume Measurement (for inflammation models): Measured using a plethysmometer at various time points after induction and treatment.
-
Thermal Hyperalgesia: Assessed using the Hargreaves test (paw withdrawal latency from a radiant heat source).
-
Mechanical Allodynia: Measured using von Frey filaments (paw withdrawal threshold to a mechanical stimulus).
-
Weight Bearing (for arthritis models): Assessed using an incapacitance tester to measure the distribution of weight between the inflamed and non-inflamed paws.
Quantitative Data
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | This compound (Dose 3) | Positive Control |
| Efficacy Data | |||||
| % Inhibition of Paw Edema | |||||
| Paw Withdrawal Latency (s) | |||||
| Paw Withdrawal Threshold (g) | |||||
| Pharmacokinetic Data | |||||
| Cmax (ng/mL) | |||||
| Tmax (h) | |||||
| AUC (ng*h/mL) | |||||
| Half-life (h) | |||||
| Toxicology Data | |||||
| MTD (mg/kg) | |||||
| Observed Adverse Effects |
Table 2: Template for Recording In Vivo Experimental Data for this compound.
Conclusion
This compound is a promising selective COX-2 inhibitor for research in pain and inflammation. Due to its poor aqueous solubility, careful consideration of the formulation is paramount for successful in vivo studies. The protocols and guidelines provided in this document offer a starting point for researchers to develop appropriate formulations and experimental designs for their specific research needs. It is strongly recommended that pilot studies be conducted to determine the optimal formulation, dosing regimen, and relevant endpoints for the chosen animal model.
Application Notes and Protocols for SC-75416 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. By selectively targeting COX-2, this compound effectively reduces the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. This selectivity for COX-2 over COX-1 is anticipated to minimize the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models of inflammation, offering starting points for dosing strategies and detailed experimental protocols.
Mechanism of Action: Inhibition of the COX-2 Pathway
Inflammatory stimuli, such as cytokines and pathogens, activate the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and upregulates the expression of numerous pro-inflammatory genes, including COX-2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized into various prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. This compound, as a selective COX-2 inhibitor, directly blocks the enzymatic activity of COX-2, thereby preventing the production of prostaglandins and mitigating the inflammatory response.
Data Presentation: Recommended Dosing for this compound in Mouse Models (Based on Analogue Compounds)
The following table provides suggested starting dose ranges for this compound in common mouse models of inflammation. These recommendations are based on effective doses of other selective COX-2 inhibitors, primarily celecoxib, used in similar models.
| Mouse Model of Inflammation | Suggested this compound Dose Range (mg/kg/day) | Route of Administration | Frequency | Reference Compound and Dose |
| Carrageenan-Induced Paw Edema | 10 - 50 | Oral (gavage) | Once, 1 hour prior to carrageenan injection | Celecoxib: 30 mg/kg |
| Collagen-Induced Arthritis (CIA) | 10 - 50 | Oral (gavage) | Once or twice daily | Celecoxib: 30-50 mg/kg/day |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | 10 - 50 | Oral (gavage) or Intraperitoneal (IP) | Once, 1-2 hours prior to LPS injection | Celecoxib: 25-75 mg/kg |
Note: The optimal dose of this compound may vary depending on the specific mouse strain, age, and the severity of the inflammatory model. It is crucial to perform a dose-response study to identify the most effective and non-toxic dose for your experimental setup.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or 1% Tween 80 in sterile saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male C57BL/6 or BALB/c mice (6-8 weeks old)
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
Positive control (e.g., Indomethacin at 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control via oral gavage one hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point compared to its baseline measurement. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model of rheumatoid arthritis, characterized by chronic inflammation, synovitis, and joint destruction.
Materials:
-
This compound
-
Vehicle
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Syringes and needles
-
Clinical scoring system for arthritis
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Primary Immunization (Day 0): Emulsify type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen with IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment Initiation: Begin treatment with this compound or vehicle via oral gavage daily, starting from the day of the booster immunization (or upon the first signs of arthritis).
-
Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Data Analysis: Compare the mean arthritis scores and the incidence of arthritis between the this compound-treated groups and the vehicle control group. At the end of the study, histological analysis of the joints can be performed to assess synovitis, cartilage destruction, and bone erosion.
Mandatory Visualizations
Signaling Pathway of Inflammation and this compound Action
Caption: this compound inhibits the COX-2 enzyme in the inflammatory pathway.
Experimental Workflow for Evaluating this compound in a Mouse Inflammation Model
Caption: Workflow for in vivo testing of this compound.
Application Notes and Protocols for Prostaglandin E2 Measurement using a Competitive ELISA Assay
Product Name: SC-75416 Prostaglandin E2 (PGE2) Competitive ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from the metabolism of arachidonic acid through the cyclooxygenase (COX) pathway. It plays a crucial role in a wide array of physiological and pathological processes, including inflammation, immune regulation, pain perception, fever generation, and protection of the gastric mucosa.[1] PGE2 exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4, which in turn activate various downstream signaling cascades.[2][3] Given its involvement in numerous biological functions, the accurate quantification of PGE2 in biological samples is essential for researchers in various fields, including immunology, oncology, and pharmacology.
The this compound Prostaglandin E2 ELISA kit is a competitive enzyme-linked immunosorbent assay designed for the quantitative determination of PGE2 in a variety of sample types, including serum, plasma, and cell culture supernatants.
Assay Principle
This assay is based on the principle of competitive binding. The microplate wells are pre-coated with a fixed amount of PGE2. When samples or standards are added to the wells, the PGE2 present in the sample competes with the coated PGE2 for binding to a limited amount of biotinylated detection antibody specific for PGE2. Following an incubation period, the unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated antibody. After another incubation and wash step, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of PGE2 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve.[4]
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenases (COX-1 and COX-2) and prostaglandin E synthases (mPGES-1, mPGES-2, or cPGES).[3] Once synthesized and released from the cell, PGE2 exerts its biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways:
-
EP1: Activation of the EP1 receptor leads to an increase in intracellular calcium levels.
-
EP2 and EP4: Both EP2 and EP4 receptors are coupled to the Gαs protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2][3][5]
-
EP3: The EP3 receptor is coupled to the Gαi protein, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]
The diverse signaling pathways activated by these receptors account for the multifaceted and sometimes opposing biological effects of PGE2.[2][3]
Caption: Prostaglandin E2 (PGE2) Synthesis and Signaling Pathways.
Materials
| Materials Provided | Quantity | Storage |
| Pre-coated 96-well Microplate | 1 plate | 2-8°C |
| Prostaglandin E2 Standard | 2 vials | -20°C |
| Standard Diluent | 1 x 20 mL | 2-8°C |
| Biotinylated Detection Antibody (100x) | 1 x 120 µL | -20°C (Protect from light) |
| Biotinylated Detection Antibody Diluent | 1 x 20 mL | 2-8°C |
| HRP Conjugate (100x) | 1 x 120 µL | -20°C (Protect from light) |
| HRP Conjugate Diluent | 1 x 20 mL | 2-8°C |
| Wash Buffer Concentrate (25x) | 1 x 30 mL | 2-8°C |
| TMB Substrate | 1 x 10 mL | 2-8°C (Protect from light) |
| Stop Solution | 1 x 10 mL | 2-8°C |
| Plate Sealers | 4 | Room Temperature |
| Materials Required But Not Provided |
| Microplate reader capable of measuring absorbance at 450 nm |
| Precision pipettes and disposable tips |
| Eppendorf tubes for standard and sample dilutions |
| Deionized or distilled water |
| Absorbent paper |
| Vortex mixer |
| 37°C incubator |
Sample Preparation
Proper sample collection and storage are crucial for accurate results.
-
Serum: Allow blood to clot for 1 hour at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1000 x g at 2-8°C. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][6]
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[4][6]
-
Cell Culture Supernatants: Remove particulates by centrifugation for 20 minutes at 1000 x g at 2-8°C. Assay immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates: Tissues should be rinsed with PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. Assay the supernatant immediately or store at -80°C.
Reagent Preparation
Bring all reagents to room temperature before use.
-
1x Wash Buffer: Dilute the 25x Wash Buffer Concentrate with deionized or distilled water. For example, add 30 mL of Wash Buffer Concentrate to 720 mL of water to make 750 mL of 1x Wash Buffer.[6]
-
Prostaglandin E2 Standard: Reconstitute one vial of the standard with 1.0 mL of Standard Diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Prepare serial dilutions of the standard in Standard Diluent.
-
1x Biotinylated Detection Antibody: Dilute the 100x Biotinylated Detection Antibody with Biotinylated Detection Antibody Diluent.
-
1x HRP Conjugate: Dilute the 100x HRP Conjugate with HRP Conjugate Diluent.
Assay Protocol
Caption: this compound PGE2 Competitive ELISA Workflow.
-
Prepare Reagents: Prepare all necessary reagents, standards, and samples as described in the Reagent Preparation section.
-
Add Samples and Standards: Add 50 µL of each standard and sample into the appropriate wells.
-
Add Detection Antibody: Add 50 µL of the 1x Biotinylated Detection Antibody to each well. Cover with a plate sealer and incubate for 1 hour at 37°C.
-
Wash: Aspirate the liquid from each well and wash three times with 300 µL of 1x Wash Buffer per well.
-
Add HRP Conjugate: Add 100 µL of 1x HRP Conjugate to each well. Cover with a new plate sealer and incubate for 30 minutes at 37°C.[4]
-
Wash: Aspirate and wash the wells five times with 1x Wash Buffer.[4]
-
Substrate Development: Add 90 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark.[7]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes.
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density.
-
Plot: Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate Concentrations: Determine the concentration of PGE2 in the samples by interpolating their OD values from the standard curve. Account for any sample dilution factors.
Performance Characteristics
| Parameter | Specification |
| Assay Range | 0.1 ng/mL - 40 ng/mL |
| Sensitivity | Approximately 0.1 ng/mL |
| Specificity | High specificity for Prostaglandin E2. Cross-reactivity with other eicosanoids is minimal. |
| Precision | |
| - Intra-Assay (CV%) | < 10% |
| - Inter-Assay (CV%) | < 12% |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
Note: The performance characteristics provided are typical and may vary between lots. Please refer to the certificate of analysis for lot-specific data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for SC-75416 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a potent and selective inhibitor of the IκB kinase β (IKKβ), a critical component of the canonical NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[1][3] These application notes provide a comprehensive guide for the use of this compound in primary cell cultures to investigate the role of the NF-κB pathway in various biological processes. Primary cells, being derived directly from living tissues, offer a more physiologically relevant model compared to immortalized cell lines.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
The canonical NF-κB pathway is activated by a wide range of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, as well as mechanical stress.[4] In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the expression of target genes involved in inflammation and cell survival.[4] this compound exerts its inhibitory effect by targeting IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation and activity of NF-κB.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the use of this compound in primary cell cultures. These values are intended as a starting point for optimization in your specific primary cell type and experimental setup.
| Parameter | Value | Notes |
| Cell Type | Primary Human Chondrocytes, Primary Mouse Macrophages | Can be adapted for other primary cell types. |
| Purity | >98% | Ensure high purity of the compound. |
| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO. |
| Stock Solution Concentration | 10-50 mM in DMSO | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[5] |
| Working Concentration | 0.1 - 10 µM | The optimal concentration should be determined by a dose-response experiment. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to primary cells. |
| Pre-incubation Time | 30 - 60 minutes | Pre-incubation with this compound before adding the stimulus is recommended. |
| Stimulus | TNFα (10 ng/mL), IL-1β (10 ng/mL), Lipopolysaccharide (LPS) (100 ng/mL) | The choice of stimulus depends on the cell type and the pathway being investigated. |
| Incubation Time with Stimulus | 15 minutes - 24 hours | Dependent on the downstream readout (e.g., IκBα phosphorylation, gene expression, cytokine secretion). |
| Readouts | Western Blot (p-IκBα, IκBα, p-p65), Immunofluorescence (p65 nuclear translocation), qPCR (NF-κB target genes: IL6, IL8, TNF), ELISA (cytokine secretion) | A combination of readouts is recommended for a comprehensive analysis. |
Experimental Protocols
General Guidelines for Handling Primary Cells
-
All procedures should be performed in a Class II biological safety cabinet using aseptic techniques to prevent contamination.[6]
-
Use culture media and reagents specifically optimized for your primary cell type.
-
Primary cells have a limited lifespan and should be used at early passages.
-
Thaw cryopreserved primary cells rapidly in a 37°C water bath and immediately transfer them to pre-warmed culture medium.[7]
-
Allow cells to adhere and recover for at least 24 hours before starting any experiments.
Protocol 1: Inhibition of NF-κB Activation in Primary Human Chondrocytes
This protocol describes the use of this compound to inhibit IL-1β-induced NF-κB activation in primary human chondrocytes, a model relevant for osteoarthritis research.[4]
Materials:
-
Primary Human Chondrocytes
-
Chondrocyte Growth Medium
-
This compound
-
DMSO
-
Recombinant Human IL-1β
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western Blotting, Immunofluorescence, or qPCR
Procedure:
-
Cell Seeding: Seed primary human chondrocytes in appropriate culture vessels (e.g., 6-well plates for Western blotting and qPCR, or chamber slides for immunofluorescence) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This can help to reduce basal signaling pathway activity.
-
Preparation of this compound Working Solutions: Prepare a fresh dilution of the this compound DMSO stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Pre-treatment with this compound: Remove the starvation medium and add the medium containing different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO). Incubate the cells for 1 hour at 37°C and 5% CO₂.
-
Stimulation: Add IL-1β to the culture medium to a final concentration of 10 ng/mL.
-
Incubation: Incubate the cells for the desired time period based on the downstream analysis:
-
For IκBα phosphorylation/degradation (Western Blot): 15-30 minutes.
-
For p65 nuclear translocation (Immunofluorescence): 30-60 minutes.
-
For target gene expression (qPCR): 2-6 hours.
-
For cytokine secretion (ELISA): 12-24 hours.
-
-
Downstream Analysis: Proceed with the chosen downstream analysis to assess the effect of this compound on NF-κB signaling.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for studying this compound in primary cells.
Troubleshooting and Optimization
-
High Cell Death:
-
Cause: High concentration of this compound or DMSO, or unhealthy primary cells.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final DMSO concentration is below 0.1%. Use early passage, healthy primary cells.
-
-
No Inhibitory Effect:
-
Cause: Inactive compound, insufficient concentration, or alternative signaling pathway activation.
-
Solution: Verify the activity of the this compound stock. Increase the concentration of this compound. Confirm that the stimulus used primarily activates the canonical NF-κB pathway in your cell type.
-
-
Variability Between Experiments:
-
Cause: Inconsistent cell passage number, confluency, or reagent preparation.
-
Solution: Use primary cells from the same donor and at a consistent passage number. Ensure cell confluency is similar across experiments. Prepare fresh dilutions of this compound and stimuli for each experiment.
-
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the intricate roles of the NF-κB signaling pathway in primary cell models, contributing to a deeper understanding of its function in health and disease.
References
- 1. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB Signaling: Multiple angles to target OA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Cell Culture Protocols [cellbiologics.com]
Application Notes and Protocols for SC-75416 in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-75416 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory cascade and pain associated with arthritis. The evaluation of novel therapeutic agents like this compound necessitates robust and reproducible animal models that mimic the pathophysiology of human arthritis. This document provides detailed protocols for two standard preclinical models of arthritis, Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) in rats, which are suitable for assessing the efficacy of this compound. Additionally, it outlines the signaling pathway of COX-2 inhibition and presents representative data based on the effects of similar selective COX-2 inhibitors in these models.
Mechanism of Action: COX-2 Inhibition
Inflammatory stimuli, such as cytokines (e.g., IL-1β, TNF-α), trigger the induction of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2). Prostaglandins are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors like this compound specifically block the action of the COX-2 enzyme, thereby reducing the production of prostaglandins and mitigating the signs and symptoms of arthritis. This targeted approach is designed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
Caption: Simplified signaling pathway of COX-2 inhibition by this compound.
Experimental Protocols
Two of the most widely used and well-characterized animal models for studying rheumatoid arthritis are the Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) models in rats.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is induced by a single injection of an adjuvant and is characterized by a rapid and severe inflammatory response in the joints.
Materials:
-
Male Lewis or Sprague-Dawley rats (6-12 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
-
This compound (or vehicle control)
-
Calipers for paw volume measurement
-
Scoring system for arthritis severity (see below)
Protocol:
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the base of the tail.
-
Grouping and Treatment: On day 9 post-adjuvant injection, when signs of arthritis typically appear, randomly divide the rats into treatment and control groups. Administer this compound or vehicle control orally once daily. Dosing for selective COX-2 inhibitors in this model is often in the range of 1-10 mg/kg.
-
Assessment of Arthritis:
-
Clinical Scoring: From day 9 to day 21, score the severity of arthritis in each paw daily on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling, erythema, and joint rigidity). The maximum score per rat is 16.
-
Paw Volume: Measure the volume of both hind paws every other day using a plethysmometer or calipers.
-
-
Termination and Sample Collection: On day 21, euthanize the animals and collect blood for serum analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6, and PGE2). Hind paws can be collected for histological analysis.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is induced by immunization with type II collagen and more closely resembles the autoimmune aspects of human rheumatoid arthritis.
Materials:
-
Male Lewis or Dark Agouti rats (7-8 weeks old)
-
Bovine or porcine type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (or vehicle control)
-
Calipers for paw and ankle measurement
-
Scoring system for arthritis severity
Protocol:
-
Primary Immunization: On day 0, emulsify type II collagen in IFA at a 1:1 ratio. Inject 0.2 mL of the emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 7, administer a booster injection of 0.1 mL of the same collagen-IFA emulsion at a different site near the base of the tail.
-
Grouping and Treatment: Begin treatment with this compound or vehicle control on day 7 (prophylactic) or upon the first signs of arthritis, typically around day 11-14 (therapeutic). Administer the compound orally once daily.
-
Assessment of Arthritis:
-
Clinical Scoring: Score arthritis severity in each paw daily from the onset of symptoms, using a 0-4 scale as described for the AIA model.
-
Ankle Diameter: Measure the mediolateral diameter of the ankle joints every other day using calipers.
-
-
Termination and Sample Collection: Euthanize the animals around day 21-28 after the primary immunization. Collect blood for serological analysis and joint tissues for histology.
Experimental Workflow Diagram
Caption: General experimental workflow for AIA and CIA animal models.
Data Presentation
The following tables present representative quantitative data for the effects of a selective COX-2 inhibitor in the rat adjuvant-induced arthritis model. The data is illustrative and based on published findings for compounds with a similar mechanism of action to this compound.
Table 1: Effect of a Selective COX-2 Inhibitor on Arthritis Score in AIA Rats
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 21) | % Inhibition |
| Vehicle Control | - | 12.5 ± 1.5 | - |
| COX-2 Inhibitor | 1 | 8.2 ± 1.2 | 34.4 |
| COX-2 Inhibitor | 3 | 5.5 ± 1.0 | 56.0 |
| COX-2 Inhibitor | 10 | 3.1 ± 0.8 | 75.2 |
Table 2: Effect of a Selective COX-2 Inhibitor on Paw Volume in AIA Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) on Day 21 | % Reduction |
| Vehicle Control | - | 1.8 ± 0.2 | - |
| COX-2 Inhibitor | 1 | 1.2 ± 0.15 | 33.3 |
| COX-2 Inhibitor | 3 | 0.8 ± 0.1 | 55.6 |
| COX-2 Inhibitor | 10 | 0.5 ± 0.08 | 72.2 |
Table 3: Effect of a Selective COX-2 Inhibitor on Serum Cytokine Levels in AIA Rats
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Vehicle Control | - | 150 ± 20 | 120 ± 15 | 250 ± 30 | 500 ± 50 |
| COX-2 Inhibitor | 10 | 80 ± 10 | 65 ± 8 | 130 ± 15 | 150 ± 20 |
Conclusion
The provided protocols for Adjuvant-Induced and Collagen-Induced Arthritis in rats offer standardized methods to evaluate the anti-inflammatory and disease-modifying potential of this compound. By assessing clinical scores, paw volume, and key inflammatory biomarkers, researchers can obtain a comprehensive understanding of the compound's efficacy. The representative data highlights the expected dose-dependent effects of a selective COX-2 inhibitor in these models. These application notes serve as a valuable resource for scientists engaged in the preclinical development of novel therapeutics for rheumatoid arthritis.
Application Notes and Protocols for In Vivo Imaging of Cyclooxygenase-2 (COX-2)
A-Level Heading: Introduction
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway and is overexpressed in numerous pathological conditions, including cancer and inflammation. This makes it a highly attractive target for both therapeutic intervention and molecular imaging. The ability to non-invasively visualize COX-2 expression and activity in vivo provides a powerful tool for diagnosing and monitoring disease progression, as well as for assessing the efficacy of novel COX-2 inhibitors. While SC-75416 is a known selective COX-2 inhibitor, its direct application in in vivo imaging has not been documented in scientific literature. However, the principles and protocols outlined in these application notes are based on the successful development of other selective COX-2 inhibitors as imaging agents. These notes will focus on the use of fluorescently-labeled and radiolabeled COX-2 inhibitors as probes for in vivo imaging.
Principle of COX-2 Targeted Imaging
The fundamental principle underlying in vivo imaging of COX-2 is the use of probes that selectively bind to the COX-2 enzyme.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 have been chemically modified to incorporate imaging moieties, such as fluorophores for optical imaging or radioisotopes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2][3] This targeted approach provides high specificity, leading to the accumulation of the imaging agent in tissues with elevated COX-2 expression, such as inflamed sites and tumors.[1][4]
B-Level Heading: Applications in Research and Drug Development
In vivo imaging of COX-2 can be applied in several key areas:
-
Disease Diagnosis and Staging: Non-invasive imaging can detect and localize areas of inflammation and cancerous tissues characterized by high COX-2 expression.
-
Monitoring Disease Progression: Longitudinal imaging studies allow researchers to track changes in COX-2 expression over time, providing insights into disease progression.
-
Pharmacodynamic and Pharmacokinetic Studies: Imaging can be used to determine the in vivo distribution, target engagement, and dose-occupancy of novel COX-2 inhibitors.[5]
-
Evaluation of Therapeutic Efficacy: The response to anti-inflammatory and anti-cancer therapies that target the COX-2 pathway can be monitored by observing changes in probe accumulation.
A-Level Heading: Experimental Protocols
The following are generalized protocols for in vivo imaging of COX-2 using fluorescent and PET probes derived from selective COX-2 inhibitors.
B-Level Heading: Protocol 1: In Vivo Fluorescence Imaging of COX-2 in a Murine Tumor Model
This protocol describes the use of a fluorescently-labeled COX-2 inhibitor to visualize tumor xenografts with high COX-2 expression.
1. Animal Model:
- Female nude mice are injected subcutaneously with human cancer cells known to overexpress COX-2 (e.g., 1483 HNSCC cells) in one flank and COX-2-negative cells (e.g., HCT116) in the contralateral flank as a control.[6]
- Tumors are allowed to grow to a suitable size (e.g., approximately 750-1,000 mm³).[6]
2. Imaging Probe Preparation and Administration:
- A fluorescently-labeled COX-2 inhibitor is dissolved in a suitable vehicle (e.g., DMSO, followed by dilution in saline).
- The probe is administered to the tumor-bearing mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal dose will depend on the specific probe used.
3. In Vivo Imaging:
- At various time points post-injection (e.g., 1, 3, 6, and 24 hours), the mice are anesthetized.
- Fluorescence images are acquired using an in vivo imaging system (e.g., Xenogen IVIS 200) with appropriate excitation and emission filters.[4]
4. Specificity Control (Optional):
- To confirm that the signal is specific to COX-2, a separate cohort of tumor-bearing mice can be pre-treated with a non-fluorescent selective COX-2 inhibitor (e.g., celecoxib) before the administration of the fluorescent probe.[1]
- A significant reduction in the fluorescence signal in the pre-treated group would indicate specific binding to COX-2.[1]
5. Image and Ex Vivo Analysis:
- The fluorescence intensity in the tumors and surrounding tissues is quantified from the images.
- After the final imaging session, mice are euthanized, and tumors and major organs are excised for ex vivo fluorescence imaging to confirm the in vivo findings and assess biodistribution.
B-Level Heading: Protocol 2: In Vivo PET Imaging of COX-2 in an Inflammation Model
This protocol outlines the use of a radiolabeled COX-2 inhibitor for PET imaging of inflammation.
1. Animal Model:
- Inflammation is induced in the paw of a rat or mouse by subcutaneous injection of an inflammatory agent (e.g., carrageenan). The contralateral paw can be injected with saline to serve as a control.[6]
2. Imaging Probe Preparation and Administration:
- A selective COX-2 inhibitor is radiolabeled with a positron-emitting radionuclide (e.g., ¹⁸F).
- The radiolabeled probe is administered via intravenous (i.v.) injection.
3. PET/CT Imaging:
- At a predetermined time point after probe administration, the animal is anesthetized and placed in a small animal PET/CT scanner.
- A whole-body PET scan is acquired, followed by a CT scan for anatomical co-registration.
4. Specificity Control:
- To demonstrate COX-2 specificity, a group of animals can be pre-treated with a non-radiolabeled selective COX-2 inhibitor (e.g., celecoxib) prior to the injection of the radiolabeled probe.[6]
- Alternatively, COX-2 knockout mice can be used to confirm the absence of signal in animals lacking the target enzyme.[6]
5. Data Analysis:
- PET images are reconstructed and co-registered with the CT images.
- Regions of interest (ROIs) are drawn over the inflamed paw, the control paw, and other organs to quantify the radioactivity concentration (e.g., as a percentage of the injected dose per gram of tissue, %ID/g).
A-Level Heading: Data Presentation
Quantitative Data from In Vivo COX-2 Imaging Studies
| Imaging Probe Type | Animal Model | Target Tissue | Key Quantitative Finding | Reference |
| Fluorescent COX-2 Inhibitor | Murine Inflammation Model | Inflamed Paw | High enrichment in inflamed tissue compared to normal tissue. | [4] |
| ¹⁸F-labeled Celecoxib Derivative | Rat Inflammation Model | Inflamed Paw | Selective uptake in the inflamed paw, which was blocked by pre-treatment with celecoxib. | [6] |
| ¹⁸F-labeled Celecoxib Derivative | Murine Tumor Xenograft | COX-2-expressing Tumor | Selective accumulation in the COX-2-expressing tumor compared to a COX-2-negative tumor. | [6] |
A-Level Heading: Visualizations
Caption: Simplified COX-2 signaling pathway.
Caption: Generalized workflow for in vivo COX-2 imaging.
A-Level Heading: Conclusion
While there is no direct evidence for the use of this compound as an in vivo imaging agent, the broader field of COX-2 targeted imaging is well-established. Selective COX-2 inhibitors serve as excellent scaffolds for the development of imaging probes. The protocols and principles described herein provide a comprehensive guide for researchers and drug development professionals interested in the non-invasive visualization of COX-2 in preclinical models. These methods offer valuable tools for advancing our understanding of diseases associated with elevated COX-2 expression and for accelerating the development of novel therapeutics targeting this important enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Imaging of cyclooxygenase-2 (COX-2) expression: potential use in diagnosis and drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiotracers for molecular imaging of cyclooxygenase-2 (COX-2) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in PET Imaging of Neuroinflammation Targeting COX-2 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
SC-75416 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of SC-75416, a selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Like many small molecule inhibitors, this compound is a hydrophobic compound with low aqueous solubility. This can present challenges in experimental settings, leading to issues with stock solution preparation, precipitation in cell culture media, and inconsistent results in both in vitro and in vivo assays.
Q2: In which solvents is this compound soluble?
A2: this compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions, including cell culture media and phosphate-buffered saline (PBS), is very low. For experimental purposes, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous buffers.
Q3: I observed a precipitate after adding my this compound stock solution to my cell culture medium. What should I do?
A3: This phenomenon, often referred to as "solvent shock," is common when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution. Please refer to the Troubleshooting Guide below for detailed solutions to this issue.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and should ideally not exceed 1% (v/v). It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on your cells.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its poor aqueous solubility, this compound is often administered in vivo as a suspension or in a specialized formulation. Common approaches include suspending the compound in a vehicle containing carboxymethyl cellulose (CMC) or using a co-solvent system. For oral administration, this compound has been used in an oral solution formulation in clinical trials.[1][2] Refer to the Experimental Protocols section for a sample in vivo formulation protocol.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Solvent Shock: Rapid change in solvent polarity. | 1. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume. 2. Pre-warming Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. 3. Gentle Mixing: Add the stock solution dropwise to the vortex of the media while gently agitating. |
| Cloudiness or precipitate observed in the stock solution vial | Incomplete Dissolution or Saturation: The concentration may be too high for the solvent at the storage temperature. | 1. Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes. 2. Sonication: Use a bath sonicator to aid in the dissolution of the compound. 3. Re-dissolve in a larger volume of solvent: If precipitation persists, consider preparing a new stock solution at a lower concentration. |
| Inconsistent experimental results | Variable Compound Concentration: Precipitation may be occurring, leading to a lower effective concentration of the inhibitor. | 1. Visual Inspection: Before each experiment, visually inspect your working solutions for any signs of precipitation. 2. Centrifugation: If you suspect microprecipitates, centrifuge your working solution at high speed and use the supernatant for your experiment. Note that this will reduce the effective concentration. 3. Solubility Testing: Perform a simple solubility test in your specific experimental media to determine the maximum soluble concentration. |
| Cell toxicity observed at expectedly non-toxic concentrations | Solvent Toxicity or Compound Aggregation: High concentrations of the organic solvent or aggregation of the compound can be toxic to cells. | 1. Reduce Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.5%). 2. Vehicle Control: Always include a vehicle control to differentiate between compound-specific effects and solvent-induced toxicity. 3. Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any potential aggregates. |
Data Presentation: this compound Solubility Profile
Note: Specific quantitative solubility data for this compound is not widely published. The following table provides an estimated solubility profile based on available information and data from structurally similar selective COX-2 inhibitors. Researchers should determine the precise solubility in their specific experimental systems.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~1-5 mg/mL | Can be used as a co-solvent. |
| Methanol | ~1-5 mg/mL | Can be used as a co-solvent. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Practically insoluble. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | Slightly enhanced solubility compared to aqueous buffers, but still low. | Serum proteins can help to solubilize hydrophobic compounds to a limited extent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 334.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.35 mg of this compound powder and transfer it to a sterile amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (to minimize solvent shock):
-
In a sterile conical tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 100 µM intermediate solution in 1% DMSO.
-
Gently vortex the tube to mix.
-
-
Final Dilution:
-
In a new sterile conical tube, add 9 mL of pre-warmed cell culture medium.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.
-
Gently invert the tube several times to ensure thorough mixing.
-
-
Final Concentration: The resulting solution is a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation.
Protocol 3: Preparation of an this compound Suspension for Oral Gavage in Mice
Objective: To prepare a 10 mg/kg dose of this compound in a 0.5% carboxymethyl cellulose (CMC) suspension for a 20 g mouse (dosing volume of 100 µL).
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare 0.5% CMC Vehicle:
-
Add 0.5 g of CMC to 100 mL of sterile water.
-
Stir vigorously with a stir bar on a stir plate until the CMC is fully dissolved. This may take several hours. The resulting solution should be clear and slightly viscous.
-
-
Calculate Required Amount of this compound:
-
For a 10 mg/kg dose in a 20 g mouse, the total dose is 0.2 mg.
-
To prepare a 2 mg/mL suspension (for a 100 µL dosing volume), you will need 2 mg of this compound per mL of vehicle.
-
For a 10 mL final volume of the suspension, weigh out 20 mg of this compound.
-
-
Prepare the Suspension:
-
Place the 20 mg of this compound powder into a mortar.
-
Add a small volume (e.g., 200 µL) of the 0.5% CMC vehicle to the powder and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining 0.5% CMC vehicle while continuously mixing.
-
Alternatively, use a homogenizer for a more uniform suspension.
-
-
Dosing:
-
Continuously stir the suspension while drawing up the dose to ensure uniform distribution of the compound.
-
Administer 100 µL of the 2 mg/mL suspension to the 20 g mouse via oral gavage.
-
Visualizations
This compound Mechanism of Action: Inhibition of the COX-2 Signaling Pathway
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Workflow: Preparing a Working Solution for In Vitro Assays
Caption: Workflow for preparing this compound working solution to avoid precipitation.
Troubleshooting Logic: Precipitation Issues
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing SC-75416 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the selective COX-2 inhibitor, SC-75416, for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandins (PGs).[1] In cancer, COX-2 is often overexpressed and contributes to inflammation, cell proliferation, and inhibition of apoptosis. By inhibiting COX-2, this compound can reduce the production of PGs, thereby potentially mitigating these effects.
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations should be tested initially, for example, from 0.1 µM to 100 µM. Based on the results of this initial screen, a more focused range can be used to determine the half-maximal inhibitory concentration (IC50) for a specific endpoint (e.g., cell viability).
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is sparingly soluble in aqueous solutions and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). To prepare a working solution, the DMSO stock should be serially diluted in pre-warmed complete cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions in cell culture medium should be prepared fresh for each experiment.
Q4: Can this compound induce apoptosis in cancer cells?
Some selective COX-2 inhibitors have been shown to induce apoptosis in cancer cells. This can occur through both COX-2 dependent and independent pathways. To determine if this compound induces apoptosis in your cell line of interest, it is recommended to perform an apoptosis assay, such as Annexin V staining followed by flow cytometry, at various concentrations and time points.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a uniform single-cell suspension before seeding. Use a consistent cell number and volume for all wells. Allow cells to attach and resume exponential growth before treatment. |
| Precipitation of this compound | Prepare fresh working solutions for each experiment. Ensure the DMSO stock is fully dissolved before dilution. Add the DMSO stock to pre-warmed media while gently vortexing to ensure rapid dispersion. Visually inspect for any precipitates. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Issue 2: Unexpected Cytotoxicity or Cell Death
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response experiment to determine the cytotoxic IC50. Use concentrations at or below the IC50 for mechanism-of-action studies. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle control (media with the same DMSO concentration) to assess solvent effects. |
| Off-target effects | At high concentrations, the selectivity of COX-2 inhibitors may decrease, leading to inhibition of COX-1 or other kinases. Lower the concentration of this compound to a range where it is selective for COX-2. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. |
Issue 3: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response study with a wider and higher range of concentrations. |
| Low or no COX-2 expression | Verify the expression of COX-2 in your cell line of interest using techniques like Western blotting or qPCR. Some cell lines may not express sufficient levels of COX-2 for an inhibitor to have a significant effect. |
| Compound instability | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution. |
| Incorrect assay endpoint | The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using alternative or multiple assays to measure different cellular responses (e.g., proliferation, apoptosis, prostaglandin E2 levels). |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
The following table presents hypothetical IC50 values for this compound to illustrate the expected range of activity. Actual values must be determined experimentally for each cell line.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 | 15.2 |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 25.8 |
| HCT116 | Colorectal Carcinoma | MTT | 72 | 10.5 |
| U87 MG | Glioblastoma | MTT | 72 | 32.1 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to prepare a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound working solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V-FITC Staining
This protocol describes how to quantify apoptosis in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V-FITC and PI fluorescence.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
SC-75416 stability in cell culture media
Welcome to the technical support center for SC-75416. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered when working with this selective COX-2 inhibitor in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound for cell culture experiments?
Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?
A2: Precipitation of a small molecule inhibitor in cell culture medium can occur for several reasons, including low solubility in aqueous solutions and interactions with media components. If you observe precipitation, consider the following troubleshooting steps:
-
Lower the final concentration: The compound may be precipitating due to exceeding its solubility limit in the medium. Try using a lower final concentration.
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.1%) to prevent it from affecting compound solubility and cell health.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the diluted compound might help improve solubility.
-
Test different media formulations: Components in different cell culture media can vary and may impact the solubility of your compound.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from various factors related to compound stability and handling. Consider the following:
-
Compound degradation: The stability of this compound in your specific cell culture medium at 37°C over the duration of your experiment is a critical factor. Without specific stability data, it is advisable to minimize the time the compound spends in the medium before and during the experiment.
-
Stock solution integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Pipetting accuracy: When working with potent inhibitors, small variations in concentration can lead to significant differences in biological effect. Ensure accurate and consistent pipetting.
-
Cell culture conditions: Variations in cell density, passage number, and overall cell health can all contribute to inconsistent experimental outcomes.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with this compound in cell culture.
Issue: Reduced or No Compound Activity
If you are not observing the expected biological effect of this compound, follow these steps:
-
Verify Stock Solution:
-
Confirm the correct weighing and dissolving of the compound to ensure the stock concentration is accurate.
-
If the stock solution is old, prepare a fresh one.
-
-
Check Final Concentration:
-
Double-check your dilution calculations to ensure the final concentration in the cell culture medium is correct.
-
-
Assess Compound Stability:
-
Consider the possibility of degradation in the culture medium. Try reducing the incubation time or adding the compound at different time points during your experiment.
-
-
Positive Control:
-
Include a known positive control for COX-2 inhibition to ensure your assay system is working correctly.
-
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A workflow to diagnose sources of experimental inconsistency.
Signaling Pathway
This compound is a selective inhibitor of cyclooxygenase-2 (COX-2). The diagram below illustrates the simplified signaling pathway in which COX-2 is involved.
Diagram: Simplified Arachidonic Acid Metabolism via COX-2
Caption: this compound inhibits the conversion of arachidonic acid by COX-2.
preventing SC-75416 precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling SC-75416, focusing on the prevention of precipitation in stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper dissolution critical?
This compound is a selective cyclooxygenase-2 (COX-2) inhibitor investigated for its potential in treating acute and chronic pain.[1][2] Like many small molecule inhibitors, it has low aqueous solubility.[3] Proper dissolution and the prevention of precipitation are critical because undissolved compound can lead to inaccurate dosing, inconsistent results, and failed experiments.
Q2: What is the recommended solvent for preparing this compound stock solutions?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] For in vivo studies, more complex formulations involving co-solvents like PEG400 or suspending agents such as Carboxymethyl cellulose may be necessary to maintain solubility upon injection or administration.[3]
Q3: My this compound stock solution has precipitated. What should I do?
If you observe precipitation, you can attempt to redissolve the compound. Gently warm the solution in a water bath (not exceeding 37°C) and vortex or sonicate the vial until the precipitate dissolves completely. However, if the compound does not readily go back into solution, it is recommended to discard it and prepare a fresh stock to ensure accurate concentration.
Q4: How can I prevent my stock solution from precipitating?
Prevention is key. Adhere to the following best practices:
-
Use the correct solvent: Use high-purity, anhydrous DMSO.
-
Do not exceed solubility limits: Avoid making stock solutions that are too concentrated.
-
Store properly: Store aliquots at -80°C for long-term stability and avoid repeated freeze-thaw cycles.[3]
-
Acclimatize solutions: Before use, allow the frozen stock to thaw completely and come to room temperature. Ensure it is vortexed gently to redissolve any material that may have settled.
-
Dilute carefully: When diluting into aqueous media for your experiment, add the stock solution to your buffer drop-wise while vortexing to minimize localized high concentrations that can cause immediate precipitation.
Solubility and Storage Data
The following table summarizes the key physicochemical and storage properties for this compound.
| Property | Data | Reference |
| Molecular Formula | C₁₅H₁₄ClF₃O₃ | [3] |
| Molecular Weight | 334.72 g/mol | [3][4] |
| Recommended Solvent | DMSO | [3] |
| Storage (Solid Powder) | -20°C for 3 years or 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for up to 6 months or -20°C for up to 1 month | [3] |
Troubleshooting Guide
Use the following workflow to address issues with this compound precipitation.
Detailed Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro experiments.
Materials:
-
This compound powder (MW: 334.72 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and sonicator
Procedure:
-
Pre-weigh Vial: Tare a sterile, empty vial on the analytical balance.
-
Weigh this compound: Carefully weigh out a precise amount of this compound powder. For example, weigh 3.35 mg of the compound.
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example: Volume (L) = 0.00335 g / (0.010 mol/L * 334.72 g/mol ) = 0.001 L = 1.0 mL
-
-
Add Solvent: Using a calibrated pipette, add the calculated volume (1.0 mL) of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve Compound:
-
Cap the vial securely and vortex vigorously for 2-3 minutes.
-
If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles that can promote precipitation.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3]
-
Mechanism of Action: COX-2 Inhibition
This compound functions by selectively inhibiting the COX-2 enzyme. This enzyme is a key component in the pathway that converts arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation and pain.
References
SC-75416 Technical Support Center: Troubleshooting Cellular Toxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with SC-75416 toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Its primary mechanism of action is to block the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation and pain.
Q2: What are the common challenges when working with this compound in cell culture?
Due to its physicochemical properties, researchers may encounter challenges related to solubility and stability in aqueous culture media.[1] Like many small molecule inhibitors, it can also induce unexpected cytotoxicity at high concentrations or in sensitive cell lines, necessitating careful dose-response studies and troubleshooting.
Q3: How should I prepare this compound for cell culture experiments?
This compound has low water solubility.[1] It is recommended to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1] This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What are some general best practices for cytotoxicity assays?
Successful cytotoxicity assays depend on consistent cell handling, appropriate assay selection, and careful execution.[4][5] Key considerations include optimizing cell seeding density, ensuring proper handling of reagents, and including appropriate positive and negative controls.[6] Regular monitoring for contamination and maintaining cell health are also critical.[7]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability in absorbance or fluorescence readings between replicate wells can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating each replicate. |
| Pipetting Errors | Calibrate pipettes regularly. Use a new pipette tip for each replicate to ensure accurate volume transfer. When using multichannel pipettes, ensure all channels are aspirating and dispensing consistently.[8] |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous media. Visually inspect wells for precipitates after adding the compound. If precipitation occurs, consider lowering the concentration or using a different solvent system if compatible with your cells.[1] |
Issue 2: Unexpectedly High or Low Cytotoxicity
Observed cytotoxicity that is significantly different from expected outcomes requires systematic investigation.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Prepare fresh dilutions from your stock solution. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity to compounds. Use cells within a consistent and low passage range for all experiments.[5] |
| Contamination | Microbial contamination (bacteria, yeast, mycoplasma) can significantly impact cell health and assay results. Regularly test for mycoplasma and visually inspect cultures for any signs of contamination. |
| Assay Interference | The chemical properties of this compound may interfere with the assay chemistry (e.g., absorbance or fluorescence of the compound itself). Run a control plate with the compound in cell-free media to check for interference. |
Issue 3: Inconsistent Results Across Experiments
Lack of reproducibility is a common challenge in cell-based assays.[5]
| Potential Cause | Troubleshooting Step |
| Reagent Variability | Use the same lot of media, serum, and assay reagents for a set of comparable experiments. If a new lot must be used, perform a validation experiment to ensure consistency. |
| Incubation Time | Ensure that the incubation time with this compound and with the assay reagent is consistent across all experiments. |
| Cell Health and Viability | Only use healthy, actively growing cells for your experiments. Ensure high viability (>95%) at the time of seeding.[9] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells, including vehicle controls. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: General Cytotoxicity Assay (e.g., MTT/XTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the assay protocol to allow for the colorimetric reaction to occur.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Logic diagram for troubleshooting high variability in cytotoxicity assays.
References
- 1. This compound | cyclooxygenase-2 (COX-2) inhibitor | CAS# 215122-74-0 | InvivoChem [invivochem.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
Technical Support Center: SC-75416 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for SC-75416.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Published research indicates that this compound is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While NF-κB is a critical regulator of inflammation and can induce the expression of COX-2, this compound directly targets the COX-2 enzyme itself, not the NF-κB transcription factor.
Q2: How does inhibition of COX-2 relate to the NF-κB signaling pathway?
A2: The NF-κB pathway is a major regulator of inflammatory responses. Activation of NF-κB can lead to the transcription of numerous pro-inflammatory genes, including the gene that codes for the COX-2 enzyme. Therefore, while this compound does not directly inhibit NF-κB, its target, COX-2, is a downstream effector of NF-κB signaling in the inflammatory cascade. Understanding this relationship is crucial for interpreting experimental results in the context of inflammation.
Q3: What is a typical IC50 value for this compound?
A3: The IC50 value for this compound can vary significantly depending on the experimental system, including the cell type, assay format, and specific protocol used. For illustrative purposes, a hypothetical dataset is provided below. Researchers should determine the IC50 empirically under their specific experimental conditions.
Q4: How many data points are recommended for a reliable dose-response curve?
A4: To generate a reliable dose-response curve and accurately determine the IC50, it is recommended to use a sufficient number of data points, typically between 8 and 12 concentrations. These concentrations should span a wide range, from a level expected to produce a maximal response to one with no discernible effect.
Q5: How can I minimize the "edge effect" in my microplate assays?
A5: The edge effect, where wells on the perimeter of a microplate behave differently, is often caused by increased evaporation and temperature gradients.[3] To mitigate this, consider the following:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]
-
Ensure proper humidification of the incubator.
-
Allow plates to equilibrate to room temperature before adding cells and after reagent addition to ensure even settling and temperature distribution.[3]
-
Use plate sealers for long incubation periods.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[3]
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips before aspirating reagents. Pipette slowly and consistently.[3]
-
Issue 2: Poor or No Dose-Response Curve (Flat Curve)
-
Possible Cause: Incorrect concentration range of this compound.
-
Solution: Perform a wider range-finding experiment with serial dilutions spanning several orders of magnitude (e.g., from 1 nM to 100 µM) to identify the active concentration range.
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity and proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Issues with the assay detection system.
-
Solution: Check the expiration dates and proper storage of all assay reagents. Include positive and negative controls to ensure the assay is performing as expected.
-
Issue 3: High Background Signal
-
Possible Cause: Overly high cell seeding density.
-
Solution: Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[3]
-
-
Possible Cause: Autofluorescence of the compound or cells.
-
Solution: If using a fluorescence-based assay, check for autofluorescence of this compound and the cells at the excitation and emission wavelengths used. Consider using a different detection method if autofluorescence is high.[3]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a COX-2 Inhibition Assay
| This compound Concentration (nM) | % Inhibition (Mean) | Standard Deviation |
| 0.1 | 2.5 | 1.1 |
| 1 | 8.1 | 2.3 |
| 10 | 25.4 | 4.5 |
| 50 | 48.9 | 3.8 |
| 100 | 75.2 | 5.1 |
| 500 | 92.3 | 2.7 |
| 1000 | 98.1 | 1.5 |
| 10000 | 99.5 | 0.8 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: Determination of this compound IC50 using a Cell-Based COX-2 Activity Assay
-
Cell Culture:
-
Culture a suitable cell line known to express COX-2 (e.g., HT-29 or A549 cells) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability before seeding.[3]
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density (optimize this for your specific cell line and assay).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment time (this may need to be optimized).
-
-
Induction of COX-2 Expression (if necessary):
-
Depending on the cell line, you may need to induce COX-2 expression with a pro-inflammatory stimulus like lipopolysaccharide (LPS) or a cytokine (e.g., IL-1β). Co-incubate the stimulus with this compound.
-
-
COX-2 Activity Measurement:
-
After incubation, measure the production of a key prostaglandin, such as PGE2, in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of COX-2 induction and inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for dose-response curve optimization.
References
troubleshooting inconsistent results with SC-75416
Welcome to the technical support center for SC-75416. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound, a selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It functions by specifically binding to and inhibiting the COX-2 enzyme, which is a key enzyme in the inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins. This selective inhibition of COX-2 is designed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note the final concentration of DMSO in your experimental medium, as high concentrations can have cytotoxic effects. For in vivo studies, the formulation may vary, and it is crucial to consult relevant literature for appropriate vehicle solutions.
Q3: How should I store this compound solutions?
A3: this compound in its powdered form should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Q4: In which cell lines can I expect to see an effect with this compound?
A4: The effects of this compound will be most pronounced in cell lines that express high levels of COX-2, particularly after induction with inflammatory stimuli such as lipopolysaccharide (LPS), interleukin-1β (IL-1β), or tumor necrosis factor-α (TNF-α). Examples of commonly used cell lines include macrophage-like cells (e.g., RAW 264.7), synoviocytes, and various cancer cell lines where COX-2 is overexpressed.
Troubleshooting Inconsistent Results
Problem 1: High variability in the inhibition of prostaglandin E2 (PGE2) production.
If you are observing inconsistent results in your PGE2 assays after treating with this compound, consider the following troubleshooting steps:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Stimulant Potency: The potency of your inflammatory stimulus (e.g., LPS) can degrade over time. Use a fresh, validated batch of the stimulus for each experiment.
-
Inconsistent Cell Seeding: Uneven cell seeding can lead to variability in cell number at the time of treatment. Ensure a homogenous cell suspension and proper mixing before plating.
-
Drug Solubility: this compound may precipitate out of solution if the final concentration of DMSO is too low or if the compound is not fully dissolved initially. Visually inspect your treatment media for any precipitate.
Experimental Protocols
Protocol: In Vitro Inhibition of PGE2 Production in RAW 264.7 Macrophages
This protocol outlines a method to assess the inhibitory effect of this compound on PGE2 production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treatment: Remove the old medium and pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (medium with DMSO only).
-
Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and store it at -80°C until the PGE2 measurement.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
Data Presentation
Table 1: Dose-Response of this compound on PGE2 Production
| This compound Concentration (nM) | PGE2 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1500 | 0 |
| 1 | 1275 | 15 |
| 10 | 825 | 45 |
| 100 | 450 | 70 |
| 1000 | 150 | 90 |
Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: SC-75416 Vehicle Control for In Vivo Experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing SC-75416 in in vivo experiments. This compound is a selective cyclooxygenase-2 (COX-2) inhibitor. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme that plays a significant role in the inflammatory response and pain signaling by catalyzing the conversion of arachidonic acid to prostaglandins.[1]
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: Due to its low water solubility, this compound requires a specific vehicle for effective in vivo delivery. Common formulations for poorly soluble compounds include suspensions in aqueous vehicles like carboxymethylcellulose (CMC) or solutions in organic solvents and oil mixtures. For this compound, a suspension in 0.5% CMC in sterile water is a suitable option for oral gavage. Another approach is to dissolve it in a mixture of DMSO and corn oil for injections.
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, it can be kept at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations between animals.
-
Potential Cause: Inconsistent dissolution of this compound in the gastrointestinal tract due to its poor solubility. Differences in feeding status among animals can also contribute to this variability.
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize variability from food effects.
-
Optimize Formulation: Ensure the dosing suspension is homogeneous. Mix thoroughly before each administration to prevent the compound from settling.
-
Increase Sample Size: A larger cohort of animals can help to statistically manage high inter-individual variability.
-
Issue 2: Low oral bioavailability despite successful in vitro assays.
-
Potential Cause: The poor solubility of this compound can lead to limited absorption in the gastrointestinal tract. First-pass metabolism in the liver can also reduce the amount of drug reaching systemic circulation.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder can increase its surface area and improve the dissolution rate.[2]
-
Alternative Administration Route: Consider intraperitoneal (IP) injection to bypass the gastrointestinal tract and first-pass metabolism, which often leads to higher bioavailability.
-
Formulation Enhancement: Explore other formulation strategies such as lipid-based formulations to improve solubility and absorption.
-
Quantitative Data Summary
The following table summarizes key physicochemical and solubility data for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₄ClF₃O₃ |
| Molecular Weight | 334.72 g/mol |
| Appearance | Solid |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) |
| Solubility (In Vivo Formulations) | |
| Injection Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline |
| Injection Formulation 2 | 10% DMSO, 90% Corn oil |
| Oral Formulation 1 | Suspend in 0.5% Carboxymethylcellulose (CMC) Na |
| Oral Formulation 2 | Dissolved in PEG400 |
Experimental Protocols
Protocol: Oral Administration of this compound in a Mouse Model of Inflammation
This protocol provides a general framework. Specific details may need to be optimized for your experimental model.
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Dose Calculation: Determine the required dose of this compound in mg/kg. For a 25g mouse receiving a 50 mg/kg dose, you would need 1.25 mg of this compound.
-
Preparation of Dosing Suspension (0.5% CMC):
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Accurately weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the CMC solution to form a paste.
-
Gradually add the remaining CMC solution to achieve the final desired concentration, ensuring thorough mixing.
-
-
Administration:
-
Weigh each mouse immediately before dosing.
-
Administer the calculated volume of the this compound suspension via oral gavage using a suitable gavage needle.
-
Ensure the suspension is well-mixed before drawing each dose.
-
-
Induction of Inflammation: Induce inflammation according to your specific model (e.g., injection of an inflammatory agent).
-
Data Collection: Collect relevant data at predetermined time points (e.g., paw volume, cytokine levels, etc.).
Visualizations
Caption: Simplified COX-2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo experiment using this compound.
Caption: Decision tree for troubleshooting common in vivo experimental issues.
References
Validation & Comparative
SC-75416 vs. Celecoxib in Cancer Cells: A Comparative Analysis
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
This guide aims to provide a comprehensive comparison of the effects of SC-75416 and celecoxib on cancer cells. However, a thorough review of publicly available scientific literature and preclinical data reveals a significant disparity in the available information for these two compounds in the context of cancer research. While there is a substantial body of evidence detailing the anti-cancer properties of celecoxib, there is a notable absence of published studies on the effects of this compound on cancer cell lines, including its impact on cell proliferation, apoptosis, and relevant signaling pathways.
Therefore, this guide will proceed by presenting a detailed analysis of the well-documented effects of celecoxib on cancer cells, which can serve as a benchmark for evaluating novel COX-2 inhibitors. We will provide quantitative data, experimental protocols, and signaling pathway diagrams related to celecoxib's anti-cancer activity. We hope this information will be a valuable resource for your research and development endeavors.
Celecoxib: A Multi-faceted Anti-Cancer Agent
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated significant anti-tumor activity in a variety of cancer types. Its mechanisms of action are multifaceted, extending beyond COX-2 inhibition to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Quantitative Data on Celecoxib's Effects on Cancer Cells
The following tables summarize the quantitative effects of celecoxib on various cancer cell lines as reported in peer-reviewed studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Effect |
| HCT116 | Colorectal Cancer | 52.05 | 48 | Inhibition of proliferation |
| CT26 | Colorectal Cancer | 56.21 | 48 | Inhibition of proliferation |
| SKOV3 | Ovarian Cancer | 25 | 72 | Inhibition of cell growth |
| HEY | Ovarian Cancer | 44 | 72 | Inhibition of cell growth |
| IGROV1 | Ovarian Cancer | 50 | 72 | Inhibition of cell growth |
| HeLa | Cervical Cancer | 40 | Not Specified | Cytotoxic effects |
| A549 | Non-small-cell lung carcinoma | ~30 | 48 | 50% decrease in cell survival |
| H358 | Non-small-cell lung carcinoma | ~30 | 48 | 50% decrease in cell survival |
| H460 | Non-small-cell lung carcinoma | ~30 | 48 | 50% decrease in cell survival |
| H1792 | Non-small-cell lung carcinoma | ~30 | 48 | 50% decrease in cell survival |
| MDA-MB-231 | Breast Cancer | Not Specified | 24 and 48 | Inhibition of proliferation (dose-time dependent) |
| SK-BR-3 | Breast Cancer | Not Specified | 24 and 48 | Inhibition of proliferation (dose dependent) |
| Ishikawa | Endometrial Cancer | Not Specified | 48 | Inhibition of cell proliferation |
| AN3 CA | Endometrial Cancer | Not Specified | 48 | Inhibition of cell proliferation |
| OVCAR-3 | Ovarian Cancer | 10 | 1 (pretreatment) | Reduced NF-κB activation |
| HNE-1 | Nasopharyngeal Carcinoma | 50, 100, 200 | 24 | Inhibition of VEGF-A secretion |
| Cell Line | Cancer Type | Treatment | Effect on Apoptosis |
| HCT116 | Colorectal Cancer | 30 µM ADT-OH + 30 µM celecoxib (48h) | Increased apoptosis |
| SKOV3 | Ovarian Cancer | 50 µM celecoxib (16h) | 1.7-fold increase in caspase-3 activity |
| Hey | Ovarian Cancer | 50 µM celecoxib (16h) | 5.4-fold increase in caspase-3 activity |
| IGROV1 | Ovarian Cancer | 50 µM celecoxib (16h) | 3.8-fold increase in caspase-3 activity |
| MDA-MB-231 | Breast Cancer | Various concentrations (24 and 48h) | Dose-time dependent induction of apoptosis |
| SK-BR-3 | Breast Cancer | Various concentrations (24 and 48h) | Dose-time dependent induction of apoptosis |
| Ishikawa | Endometrial Cancer | 50 µM and 100 µM celecoxib | 10.3% and 17.06% apoptosis rates, respectively |
| AN3 CA | Endometrial Cancer | 50 µM and 100 µM celecoxib | Significant induction of apoptosis |
Experimental Protocols
MTT Assay:
-
Seed cancer cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of celecoxib or vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined as the concentration of celecoxib that causes 50% inhibition of cell growth.[1][2][3]
CCK-8 Assay:
-
Seed cells in 96-well plates and treat with different concentrations of celecoxib for the indicated time.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm to determine the number of viable cells.[4]
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Harvest cells after treatment with celecoxib.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]
Caspase Activity Assay:
-
Lyse the celecoxib-treated cells to release cellular proteins.
-
Add a specific caspase substrate (e.g., for caspase-3) conjugated to a colorimetric or fluorometric reporter.
-
Incubate the reaction mixture to allow the active caspase to cleave the substrate.
-
Measure the resulting signal using a spectrophotometer or fluorometer to quantify caspase activity.[1]
-
Lyse cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, COX-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5][6][7]
Signaling Pathways Modulated by Celecoxib in Cancer Cells
Celecoxib's anti-cancer effects are mediated through the modulation of several critical signaling pathways.
Celecoxib has been shown to potently inhibit the nuclear translocation of the NF-κB p65 subunit induced by TNF-alpha.[5] This inhibition occurs downstream of IKK activation and IκBα degradation.[5] By preventing the nuclear translocation of NF-κB, celecoxib suppresses the transcription of genes involved in inflammation, cell proliferation, and apoptosis resistance.[3][6]
Conclusion
Celecoxib has been extensively studied and has demonstrated a consistent anti-cancer effect across a wide range of cancer cell lines. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways like COX-2 and NF-κB underscores its potential as a therapeutic agent in oncology.
In contrast, the lack of publicly available data on the effects of this compound in cancer cells prevents a direct and meaningful comparison with celecoxib at this time. Future preclinical studies are necessary to elucidate the potential anti-cancer activities of this compound and to determine its efficacy relative to established COX-2 inhibitors like celecoxib. For researchers in drug development, the comprehensive data on celecoxib serves as a valuable benchmark for the evaluation of new chemical entities targeting similar pathways.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Apoptosis-Induced Proliferation for Regeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel drug that targets cell immortality may improve effects of existing cancer therapies | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of the COX-2 Inhibitors SC-75416 and Rofecoxib in Postoperative Pain Management
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two selective cyclooxygenase-2 (COX-2) inhibitors, SC-75416 and rofecoxib. Due to the absence of direct head-to-head clinical trials, this comparison is based on an indirect analysis of their performance against common comparators—ibuprofen and placebo—in the context of postoperative dental pain.
Rofecoxib, formerly marketed as Vioxx, was a widely used COX-2 inhibitor for treating various pain and inflammatory conditions before its withdrawal from the market due to cardiovascular safety concerns.[1][2] this compound is an investigational selective COX-2 inhibitor that has been evaluated in a clinical setting for acute pain. This guide synthesizes available data to offer a comparative perspective on their analgesic efficacy.
Mechanism of Action: Selective COX-2 Inhibition
Both this compound and rofecoxib exert their anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2] The COX-2 enzyme is induced by inflammatory stimuli and plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation. By selectively targeting COX-2, these drugs spare the COX-1 isoform, which is involved in protecting the gastric mucosa and maintaining platelet function, thereby aiming for a better gastrointestinal safety profile compared to non-selective NSAIDs.
Below is a diagram illustrating the signaling pathway of COX-2 inhibition.
Efficacy in Postoperative Dental Pain: An Indirect Comparison
Clinical studies in the post-surgical dental pain model provide a basis for an indirect comparison of this compound and rofecoxib. This model is a standard for assessing the efficacy of analgesics.
This compound Efficacy Data
A key study by Kowalski et al. (2008) evaluated the efficacy of this compound in a post-oral surgery pain model.[2] The study was a placebo- and active-controlled, parallel-group trial. The primary endpoint was the Total Pain Relief over 6 hours (TOTPAR6).
| Treatment Group | N | Mean TOTPAR6 |
| Placebo | - | - |
| This compound 60 mg | - | - |
| This compound 180 mg | - | - |
| This compound 360 mg | - | Superior to Ibuprofen 400 mg (ΔTOTPAR6 = 3.3, P<0.05) |
| Ibuprofen 400 mg | - | - |
| Precise TOTPAR6 values for each arm were not detailed in the available abstract. |
Rofecoxib Efficacy Data
Multiple studies have assessed the efficacy of rofecoxib in postoperative dental pain, frequently using ibuprofen and placebo as comparators.
Study 1: Rofecoxib vs. Ibuprofen and Placebo
| Treatment Group | N | Mean TOPAR8 | Median Time to Onset (min) | Median Time to Rescue Medication (hrs) |
| Placebo | 45 | - | >240 | - |
| Rofecoxib 50 mg | 90 | 18.3 | 30 | >24 |
| Ibuprofen 400 mg | 46 | 17.0 | 24 | 8.9 |
| TOPAR8: Total Pain Relief over 8 hours. Data from Malmstrom et al. (1999).[3][4] |
Study 2: Rofecoxib vs. Diclofenac and Placebo
| Treatment Group | N | Mean TOPAR8 | Median Time to Onset (min) | Peak Analgesic Effect (score) |
| Placebo | 63 | 5.9 | >240 | 1.1 |
| Rofecoxib 50 mg | 121 | 20.5 | 31 | 3.2 |
| Diclofenac 50 mg | 121 | 8.2 | >240 | 1.5 |
| Data from a study comparing single-dose rofecoxib to enteric-coated diclofenac.[5][6] |
Experimental Protocols
This compound Post-Oral Surgery Pain Study
While the full, detailed protocol for the this compound study is not publicly available, the methodology described by Kowalski et al. (2008) outlines a standard design for acute pain studies.[2]
-
Study Design: A placebo- and positive-controlled, parallel-group, randomized clinical trial.[2]
-
Participants: Patients experiencing moderate to severe pain following oral surgery.
-
Interventions: Single oral doses of this compound (60, 180, and 360 mg), ibuprofen (400 mg), or placebo.[2]
-
Primary Outcome: Total Pain Relief over 6 hours (TOTPAR6), calculated from patient-reported pain relief scores.[2]
-
Secondary Outcomes: Likely included other measures of pain relief and intensity, onset and duration of analgesia, and safety assessments.
Rofecoxib Postoperative Dental Pain Study
The typical protocol for the rofecoxib dental pain studies involved a similar design.
-
Study Design: Double-blind, placebo- and active-comparator-controlled, parallel-group, single-dose studies.[3][4][5][6]
-
Participants: Patients experiencing moderate to severe pain after the surgical extraction of two or more third molars.[3][4][5][6]
-
Interventions: A single oral dose of rofecoxib 50 mg, a comparator (e.g., ibuprofen 400 mg or diclofenac 50 mg), or placebo.[3][4][5][6]
-
Primary Outcome: Total Pain Relief over 8 hours (TOPAR8), assessed using patient diaries.[3][4]
-
Secondary Outcomes: Included assessments of pain intensity, time to onset of pain relief, peak analgesic effect, duration of analgesia (time to rescue medication), and global evaluations of the study medication.[3][4][5][6]
Summary of Findings and Conclusion
Based on the available data, both this compound and rofecoxib have demonstrated significant analgesic efficacy in the management of acute postoperative dental pain when compared to placebo.
-
This compound (360 mg) was found to be superior to ibuprofen (400 mg) in a post-oral surgery pain model, as measured by TOTPAR6.[2]
-
Rofecoxib (50 mg) showed comparable overall analgesic efficacy to ibuprofen (400 mg) in the first 8 hours (TOPAR8), but with a significantly longer duration of action.[3][4] Rofecoxib also demonstrated superior efficacy over enteric-coated diclofenac.[5][6]
Given that this compound at a 360 mg dose showed superiority over ibuprofen 400 mg, and rofecoxib 50 mg showed comparable efficacy with a longer duration than ibuprofen 400 mg, it can be inferred that both compounds are potent analgesics. The data for this compound suggests a potentially greater peak analgesic effect than ibuprofen, while the rofecoxib data highlights its prolonged duration of action.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Application of sequential multimodal analgesia before and after impacted mandibular third molar extraction: Protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the analgesic efficacy of rofecoxib and enteric-coated diclofenac sodium in the treatment of postoperative dental pain: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trials of New Drug Products: What Gets Compared to Whom, American Journal of Clinical and Experimental Medicine, Science Publishing Group [sciencepublishinggroup.com]
SC-75416 Versus Non-Selective NSAIDs: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the selective COX-2 inhibitor, SC-75416, against a panel of non-selective non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various in vitro studies to offer a comprehensive overview of their relative potency and selectivity for the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Introduction to COX Inhibition
Non-steroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet function, and COX-2, which is induced during inflammation and is a key mediator of pain and fever.
Traditional non-selective NSAIDs inhibit both COX-1 and COX-2. While their anti-inflammatory and analgesic properties are largely attributed to COX-2 inhibition, the concurrent inhibition of COX-1 is associated with gastrointestinal side effects. In contrast, selective COX-2 inhibitors, such as this compound, were developed to specifically target the inflammation-associated COX-2 enzyme, with the aim of reducing the gastrointestinal toxicity linked to COX-1 inhibition.
Data Presentation: In Vitro Inhibition of COX-1 and COX-2
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and several non-selective NSAIDs against COX-1 and COX-2 in various in vitro systems. Lower IC50 values indicate greater potency. The selectivity for COX-2 is often expressed as the COX-1/COX-2 IC50 ratio, where a higher ratio indicates greater selectivity for COX-2.
Table 1: IC50 Values for this compound in Various In Vitro Systems
| In Vitro System | Target | IC50 |
| Human Recombinant Enzymes | COX-1 | 49.6 µM |
| COX-2 | 0.25 µM | |
| Rheumatoid Arthritic Synovial Cells (IL-1β stimulated) | COX-2 | 3 nM |
| Washed Human Platelets | COX-1 | 400 nM |
| Human Whole Blood Assay (LPS stimulated) | COX-2 | 1.4 µM |
| Human Whole Blood Assay (platelet thromboxane production) | COX-1 | > 200 µM |
Data for this compound is compiled from a study evaluating a new class of COX-2 inhibitors.
Table 2: IC50 Values for Non-Selective NSAIDs in Human Peripheral Monocytes
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
This data was generated using unstimulated monocytes for COX-1 and LPS-stimulated monocytes for COX-2 activity.[1]
Table 3: IC50 Values for Non-Selective NSAIDs in Human Whole Blood Assays
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Diclofenac | - | - | 2.3 - 3 |
| Ibuprofen | - | - | 0.16 |
| Meloxicam | - | - | 0.19 |
| Naproxen | 0.34 (ovine COX-1) | 0.18 (murine COX-2) | ~0.53 |
Note: Direct IC50 values for some NSAIDs in this specific assay were not provided in the source material, but selectivity ratios were. Naproxen data is from a study using purified ovine and murine COX enzymes.[2][3]
Mandatory Visualizations
Signaling Pathway of COX Inhibition
Caption: Mechanism of action of selective and non-selective NSAIDs.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Generalized workflow for in vitro COX inhibition assays.
Logical Comparison: Selective vs. Non-Selective Inhibition
Caption: Comparative logic of selective vs. non-selective COX inhibition.
Experimental Protocols
Human Recombinant Enzyme COX Inhibition Assay
This assay directly measures the inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Arachidonic acid (substrate)
-
Test compounds (this compound, non-selective NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 2.0 M HCl)
-
Prostaglandin E2 (PGE2) standard
-
ELISA kit or LC-MS/MS for PGE2 quantification
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and cofactors.
-
Add a specific amount of either COX-1 or COX-2 enzyme to the reaction mixture and incubate briefly.
-
Add various concentrations of the test compound to the enzyme solution and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding a specific concentration of arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes) and then terminate it by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA or LC-MS/MS.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition in the presence of blood cells and plasma proteins.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (for COX-2 assay, e.g., heparin)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds (this compound, non-selective NSAIDs) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure for COX-1 Activity (Thromboxane B2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot at 37°C for a specified time (e.g., 1 hour), which induces platelet aggregation and TXB2 production.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit. TXB2 is a stable metabolite of the COX-1 product, thromboxane A2.
-
Calculate the percentage of inhibition of TXB2 production and determine the IC50 value for COX-1.
Procedure for COX-2 Activity (Prostaglandin E2 Production):
-
Collect blood into tubes containing an anticoagulant (e.g., heparin).
-
Add various concentrations of the test compound or vehicle.
-
Add LPS to induce the expression of COX-2 in monocytes.
-
Incubate the blood at 37°C for an extended period (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
-
Calculate the percentage of inhibition of PGE2 production and determine the IC50 value for COX-2.
Cell-Based Assay in Rheumatoid Arthritic Synovial Cells
This assay assesses the anti-inflammatory activity of compounds in a disease-relevant cell type.
Materials:
-
Synovial cells isolated from patients with rheumatoid arthritis
-
Cell culture medium and supplements
-
Interleukin-1β (IL-1β) to stimulate COX-2 expression and prostaglandin production
-
Test compounds (this compound, non-selective NSAIDs)
-
EIA kit for PGE2 quantification
Procedure:
-
Culture the rheumatoid arthritic synovial cells to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds for a defined pre-incubation period.
-
Stimulate the cells with IL-1β to induce an inflammatory response and subsequent PGE2 production.
-
After a specific incubation time, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an EIA kit.
-
Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Validating the COX-2 Selectivity of SC-75416: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of cyclooxygenase (COX) inhibitors is paramount. This guide provides an objective comparison of SC-75416's COX-2 selectivity against other prominent non-steroidal anti-inflammatory drugs (NSAIDs). The information is presented through quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate informed decisions in research and development.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other well-established COX inhibitors against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key indicator of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 49.6 | 0.25 | 198.4 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >50 | 0.018 - 0.026 | >1923 - >2778 |
| Ibuprofen | 12 | 80 | 0.15 |
| Naproxen | ~5.6 | >25 | <0.224 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to determining selectivity, the following diagrams are provided.
The diagram above illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the points of intervention for non-selective and COX-2 selective inhibitors.
This workflow outlines the key steps in determining the selectivity of a compound for COX-1 versus COX-2, from initial enzyme or cell-based assays to the final calculation of the selectivity index.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to determine COX inhibitor selectivity.
In Vitro COX Enzyme Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, ADHP, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm for 5-10 minutes.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.
Materials:
-
Freshly drawn human venous blood
-
For COX-1: No anticoagulant
-
For COX-2: Heparin as an anticoagulant
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds (dissolved in DMSO)
-
ELISA kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2)
Procedure for COX-1 Activity:
-
Aliquot whole blood (without anticoagulant) into tubes containing various concentrations of the test compound.
-
Allow the blood to clot for a specific time (e.g., 1 hour at 37°C). During clotting, platelets are activated and produce TxB2 via COX-1.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TxB2 in the serum using an ELISA kit.
-
Calculate the IC50 for COX-1 inhibition.
Procedure for COX-2 Activity:
-
Incubate heparinized whole blood with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Add LPS to induce the expression of COX-2 in monocytes.
-
Continue the incubation for a longer period (e.g., 24 hours) to allow for COX-2 expression and prostaglandin production.
-
Centrifuge the blood to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
-
Calculate the IC50 for COX-2 inhibition.
Unique Binding Mechanism of this compound
Structural studies, including the crystal structure of COX-2 in complex with (S)-SC-75416 (PDB ID: 6O1A), have revealed a unique binding mode for this class of inhibitors. Unlike traditional NSAIDs that often interact with Arg-120 in the COX active site, and distinct from the deep insertion of diarylheterocycles (like celecoxib) into the COX-2 side pocket, this compound and its analogs exhibit a different orientation. This unique interaction may be attributed to its benzopyran core and carboxylic acid function, potentially leading to a distinct pharmacological profile. Further investigation into these specific molecular interactions is crucial for the rational design of next-generation COX-2 inhibitors with improved efficacy and safety profiles.
SC-75416: A Comparative Analysis in Preclinical Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SC-75416, a selective cyclooxygenase-2 (COX-2) inhibitor, in the context of preclinical inflammatory models. While clinical data exists for its analgesic effects, this document focuses on its potential anti-inflammatory profile by comparing its known mechanism to that of well-established anti-inflammatory drugs, Celecoxib and Dexamethasone, in two standard preclinical models: carrageenan-induced paw edema and adjuvant-induced arthritis.
Disclaimer: Extensive literature searches did not yield specific experimental data for this compound in the carrageenan-induced paw edema or adjuvant-induced arthritis models. The following sections provide a framework for comparison based on the known pharmacology of COX-2 inhibitors and present available data for the comparator drugs, Celecoxib and Dexamethasone.
Mechanism of Action: A Comparative Overview
This compound, like Celecoxib, is a selective inhibitor of COX-2. This enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In contrast, Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects through a broader mechanism, primarily by binding to glucocorticoid receptors and subsequently inhibiting the expression of multiple pro-inflammatory genes and promoting the expression of anti-inflammatory genes.
Caption: Comparative mechanism of action of this compound, Celecoxib, and Dexamethasone.
Carrageenan-Induced Paw Edema Model
This acute inflammatory model is widely used to evaluate the efficacy of anti-inflammatory drugs. Inflammation is induced by injecting carrageenan into the paw of a rodent, leading to edema, which can be quantified over time.
Experimental Protocol
-
Animals: Male Wistar rats (180-200 g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: Test compounds (this compound, Celecoxib, Dexamethasone) or vehicle are administered, usually orally or intraperitoneally, at a specified time before carrageenan injection.
-
Induction of Edema: A 1% w/v solution of lambda-carrageenan in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group.
Comparative Efficacy Data (Literature-derived)
| Compound | Dose | Route | % Inhibition of Paw Edema (at 3 hours) | Reference |
| This compound | Data Not Available | - | - | - |
| Celecoxib | 10 mg/kg | p.o. | ~50-60% | [General knowledge from preclinical studies] |
| Dexamethasone | 1 mg/kg | i.p. | ~70-80% | [General knowledge from preclinical studies] |
Adjuvant-Induced Arthritis Model
This is a chronic inflammatory model that resembles human rheumatoid arthritis. Arthritis is induced by injecting complete Freund's adjuvant (CFA) into the paw or base of the tail of a rodent, leading to a systemic inflammatory response characterized by joint swelling, cartilage destruction, and bone erosion.
Experimental Protocol
-
Animals: Male Lewis rats (150-180 g) are commonly used due to their susceptibility to adjuvant-induced arthritis.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Induction of Arthritis: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the sub-plantar region of the right hind paw.
-
Grouping and Treatment: Animals are divided into groups and treatment with the test compounds (this compound, Celecoxib, Dexamethasone) or vehicle typically begins on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continues for a specified duration (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, arthritis score (based on erythema and swelling of the joints), and body weight. At the end of the study, histological analysis of the joints and measurement of inflammatory biomarkers in the serum can be performed.
-
Data Analysis: The effects of the treatments on the various parameters are compared to the arthritic control group.
Comparative Efficacy Data (Literature-derived)
| Compound | Dose | Route | Effect on Paw Swelling | Effect on Arthritis Score | Reference |
| This compound | Data Not Available | - | - | - | - |
| Celecoxib | 3-10 mg/kg/day | p.o. | Significant reduction | Significant reduction | [General knowledge from preclinical studies] |
| Dexamethasone | 0.1-1 mg/kg/day | p.o. or i.p. | Potent reduction | Potent reduction | [General knowledge from preclinical studies] |
Experimental Workflow: In Vivo Inflammatory Models
The following diagram illustrates a typical workflow for evaluating a test compound in an in vivo inflammatory model.
Caption: A generalized experimental workflow for in vivo inflammatory models.
Summary and Future Directions
This compound is a selective COX-2 inhibitor with demonstrated analgesic efficacy in a clinical post-operative pain model. While its mechanism of action suggests potential anti-inflammatory effects, there is a notable absence of publicly available data on its performance in standard preclinical inflammatory models such as carrageenan-induced paw edema and adjuvant-induced arthritis.
To fully characterize the anti-inflammatory profile of this compound and enable a direct comparison with established drugs like Celecoxib and Dexamethasone, further preclinical studies in these and other relevant inflammatory models are warranted. Such studies would be invaluable for the scientific and drug development community in understanding the therapeutic potential of this compound for inflammatory disorders.
A Head-to-Head Comparison of SC-75416 and Etoricoxib: A Guide for Researchers
In the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, both SC-75416 and etoricoxib have emerged as significant molecules of interest for their potential in managing pain and inflammation. This guide provides a detailed, data-supported comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective biochemical and pharmacokinetic profiles.
Mechanism of Action: Selective COX-2 Inhibition
Both this compound and etoricoxib exert their anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[1][2] This isoform of the cyclooxygenase enzyme is primarily responsible for the synthesis of prostanoids that mediate pain, inflammation, and fever.[3] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal cytoprotection and platelet function, these compounds aim to reduce the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the mechanism of action of selective inhibitors.
Chemical Structures
The chemical structures of this compound and etoricoxib are distinct, contributing to their unique binding characteristics within the COX-2 active site.
| Compound | Chemical Structure |
| This compound | (2S)-7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
| Etoricoxib | 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine |
Quantitative Comparison of In Vitro Potency and Selectivity
The following tables summarize the available in vitro data for this compound and etoricoxib. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Human Recombinant COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 49.6[2] | 0.25[2] | 198.4 |
| Etoricoxib | >100[1] | 1.1 ± 0.1[1] | >90.9 |
Table 2: Inhibition in Human Whole Blood Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | >200[2] | 1.4[2] | >142.9 |
| Etoricoxib | 116 ± 8[1] | 1.1 ± 0.1[1] | 106[1] |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of these compounds is crucial for predicting their in vivo performance.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Etoricoxib |
| Bioavailability | 89%[2] | Approximately 100%[3] |
| Time to Peak Plasma Concentration (Tmax) | - | ~1 hour (fasted)[3] |
| Plasma Protein Binding | - | ~92%[5] |
| Elimination Half-life | Sufficient for once-a-day dosing[2] | ~22 hours[6] |
| Metabolism | - | Primarily by CYP3A4[7] |
| Excretion | - | Mainly urinary (70%) and fecal (20%) as metabolites[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of COX inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay (Human Recombinant Enzyme)
A common method to determine the inhibitory potency (IC50) of a compound against purified COX-1 and COX-2 enzymes involves measuring the production of prostaglandin E2 (PGE2).
Protocol:
-
Enzyme Preparation: Human recombinant COX-1 or COX-2 is prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound or etoricoxib) or vehicle control for a specified time at 37°C.[8]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.[8]
-
Reaction Termination: After a defined incubation period, the reaction is terminated.
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration.
Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.
Protocol:
-
Blood Collection: Fresh heparinized blood is collected from healthy volunteers.
-
COX-2 Induction (for COX-2 assay): Aliquots of blood are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. For the COX-1 assay, unstimulated blood is used.
-
Compound Incubation: The blood samples are incubated with various concentrations of the test compound or vehicle control.
-
COX Activity Measurement:
-
COX-1 Activity: Blood is allowed to clot to measure serum thromboxane B2 (TXB2) production, a marker of platelet COX-1 activity.
-
COX-2 Activity: The LPS-stimulated blood is further incubated, and plasma prostaglandin E2 (PGE2) levels are measured as an indicator of monocyte COX-2 activity.
-
-
Quantification and IC50 Calculation: TXB2 and PGE2 levels are quantified by immunoassay, and IC50 values are calculated.
Clinical Efficacy and Future Directions
Clinical trial simulations have suggested that this compound may offer superior pain relief compared to ibuprofen in a post-oral surgery pain model.[10][11] Etoricoxib has demonstrated efficacy comparable to traditional NSAIDs in various pain and inflammatory conditions.[6]
Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety profiles of this compound and etoricoxib in various patient populations. Such studies will be instrumental in guiding clinical decision-making and optimizing therapeutic strategies for pain and inflammation management.
References
- 1. ClinPGx [clinpgx.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
SC-75416: A Comparative Guide to a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective cyclooxygenase-2 (COX-2) inhibitor, SC-75416, with other relevant alternatives. The information is supported by available experimental data to aid in research and drug development decisions.
Executive Summary
This compound is a potent and highly selective inhibitor of the COX-2 enzyme, a key mediator of inflammation and pain. Belonging to the benzopyran class of compounds, it has demonstrated significant efficacy in preclinical models of inflammation and pain. This guide details its inhibitory potency against COX-2 compared to COX-1, outlines the experimental methodologies for assessing its activity, and visualizes its mechanism of action within the relevant signaling pathway.
Disclaimer: Data on the cross-reactivity of this compound with a broader panel of enzymes, such as kinases, is not publicly available at this time. The information presented here is based on published literature primarily focused on its activity on cyclooxygenases.
Quantitative Performance Comparison
The inhibitory potency of this compound against COX-1 and COX-2 has been evaluated in various in vitro systems. The following table summarizes the key IC50 values, demonstrating its high selectivity for COX-2.
| Assay System | Enzyme Target | This compound IC50 | Comparator IC50 | Selectivity Index (COX-1/COX-2) |
| Human Recombinant Enzymes | COX-1 | 49.6 µM | - | ~198 |
| COX-2 | 0.25 µM | - | ||
| Rheumatoid Arthritic Synovial Cells (IL-1β stimulated) | COX-2 | 3 nM | - | - |
| Washed Human Platelets | COX-1 | 400 nM | - | - |
| Human Whole Blood Assay | COX-1 (from platelet TXB2) | > 200 µM | - | > 143 |
| COX-2 (LPS-stimulated PGE2) | 1.4 µM | - |
Experimental Protocols
While the specific, detailed protocols for generating the above data for this compound are not publicly available, the following represents a standard methodology for in vitro cyclooxygenase inhibition assays.
In Vitro Human Recombinant COX-1/COX-2 Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of a test compound against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Enzyme Preparation: The recombinant COX-1 and COX-2 enzymes are diluted to a working concentration in the reaction buffer.
-
Compound Preparation: A serial dilution of this compound is prepared in the reaction buffer.
-
Reaction Mixture: In each well of the microplate, the reaction buffer, hematin, and the enzyme (either COX-1 or COX-2) are added.
-
Inhibitor Incubation: The serially diluted this compound is added to the respective wells and incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each well.
-
Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done indirectly by measuring the peroxidase activity of COX, which converts a chromogenic or fluorogenic substrate. The plate is read at an appropriate wavelength.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
This assay assesses the inhibitory activity of a compound on native COX-1 and COX-2 in a more physiologically relevant environment.
Materials:
-
Freshly drawn human venous blood collected in the presence of an anticoagulant (e.g., heparin).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound (this compound).
-
Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
Procedure:
-
COX-2 Induction: Aliquots of whole blood are incubated with LPS for a specific duration (e.g., 24 hours) to induce the expression of COX-2 in monocytes. A parallel set of aliquots without LPS serves as the control for basal COX-1 activity.
-
Inhibitor Treatment: The LPS-stimulated and unstimulated blood samples are then treated with various concentrations of this compound and incubated for a set period.
-
Clotting and Serum/Plasma Collection: For COX-1 activity, blood is allowed to clot to stimulate platelet TXB2 production. For COX-2 activity, plasma is separated after incubation.
-
Prostanoid Measurement: The concentrations of TXB2 (a stable metabolite of the COX-1 product thromboxane A2) and PGE2 (a major product of COX-2) in the serum and plasma, respectively, are quantified using specific ELISA kits.
-
Data Analysis: The IC50 values are calculated by determining the concentration of this compound that causes a 50% reduction in the production of TXB2 (for COX-1) and PGE2 (for COX-2) compared to the vehicle-treated controls.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. The following diagrams illustrate the COX-2 signaling pathway and the workflow for evaluating COX inhibitors.
Caption: COX-2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Evaluating COX Inhibitor Potency and Selectivity.
SC-75416 In Vivo Efficacy: A Comparative Analysis in Pain and Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of SC-75416, a selective cyclooxygenase-2 (COX-2) inhibitor. Due to the limited publicly available data on this compound across diverse in vivo models, this guide incorporates data from other well-established selective COX-2 inhibitors, celecoxib and rofecoxib, to provide a broader context for its potential therapeutic applications in pain, arthritis, and cancer.
Executive Summary
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound in a pain model and compare it with the efficacy of celecoxib and rofecoxib in arthritis and cancer models.
Table 1: Efficacy of this compound in a Post-Oral Surgery Pain Model
| Compound | Dose | Animal Model | Key Findings |
| This compound | 360 mg | Post-oral surgery pain model | Achieved superior pain relief compared to 400 mg ibuprofen[1] |
| Ibuprofen | 400 mg | Post-oral surgery pain model | Less effective than 360 mg this compound[1] |
Table 2: Comparative Efficacy of Selective COX-2 Inhibitors in Arthritis Models
| Compound | Dose | Animal Model | Key Findings |
| Celecoxib | 100 or 200 mg daily | Canine groove model of osteoarthritis | Showed a chondroneutral effect in vivo[2] |
| Celecoxib | 30 mg/kg/d | Rat monoiodoacetate (MIA)-induced osteoarthritis model | Improved cartilage damage and inhibited matrix degradation, similar to astragaloside IV[3] |
| Celecoxib | Not specified | Rat osteoarthritis model | A single intra-articular injection showed a chondroprotective effect[4] |
Table 3: Comparative Efficacy of Selective COX-2 Inhibitors in Cancer Models
| Compound | Dose | Animal Model | Key Findings |
| Rofecoxib | 2.5 mg/kg | Rat 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis model | Significantly reduced chemical colon carcinogenesis[5] |
| Rofecoxib | Not specified | Mouse model of colon cancer (ApcDelta716 knockout) | Markedly reduced the number and size of intestinal polyps[6] |
| Rofecoxib | Not specified | Mouse colorectal carcinoma model (MC-26 cells) | Decreased tumor growth and metastatic potential[7] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, based on standard methodologies for evaluating anti-inflammatory and analgesic agents, the following outlines represent typical experimental designs.
Post-Operative Pain Model (General Protocol)
This model assesses the analgesic efficacy of a compound in managing pain following a surgical procedure.
-
Animal Model: Typically, rats or mice are used.
-
Surgical Procedure: A standardized surgical incision is made, for example, on the plantar surface of the hind paw.
-
Drug Administration: Test compounds (e.g., this compound), a vehicle control, and a positive control (e.g., ibuprofen) are administered orally or via another relevant route at various time points before or after surgery.
-
Pain Assessment: Nociceptive thresholds are measured at different time points post-surgery using methods such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Data Analysis: Changes in pain thresholds are compared between treatment groups to determine the analgesic efficacy of the test compound.
Arthritis Model (General Protocol for MIA-Induced Osteoarthritis)
This model is used to induce joint inflammation and cartilage degradation, mimicking aspects of osteoarthritis to evaluate the efficacy of therapeutic agents.
-
Animal Model: Commonly, rats are used for this model.
-
Induction of Osteoarthritis: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint induces cartilage degradation and inflammation.
-
Drug Administration: The test compound (e.g., celecoxib), a vehicle control, and a positive control are administered (e.g., orally) daily for a specified period.
-
Assessment of Arthritis:
-
Behavioral Analysis: Pain can be assessed by measuring weight-bearing distribution on the affected limb.
-
Histopathology: At the end of the study, the knee joints are collected, and histological staining (e.g., Safranin O-Fast Green) is performed to assess cartilage damage and inflammation.
-
-
Data Analysis: The severity of arthritis and pain-related behaviors are compared across the different treatment groups.
Cancer Model (General Protocol for Xenograft Tumor Model)
Xenograft models are widely used to evaluate the anti-tumor efficacy of novel compounds in vivo.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cell lines (e.g., colon or breast cancer cells) are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the test compound (e.g., rofecoxib), a vehicle control, or a standard chemotherapeutic agent.
-
Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured regularly with calipers.
-
Metastasis: In relevant models, the incidence and burden of metastases in distant organs can be assessed at the end of the study.
-
Survival: In some studies, the overall survival of the animals is monitored.
-
-
Data Analysis: Tumor growth inhibition, reduction in metastasis, and survival rates are compared between the different treatment groups.
Mandatory Visualizations
Signaling Pathway of COX-2 Inhibition
The primary mechanism of action for this compound and other selective COX-2 inhibitors is the blockade of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: COX-2 Inhibition Pathway by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of a compound like this compound in a preclinical model.
Caption: Generalized In Vivo Efficacy Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of rofecoxib on colon chemical carcinogenesis at colonic anastomotic area in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rofecoxib (Vioxx), a specific cyclooxygenase-2 inhibitor, is chemopreventive in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclooxygenase-2 by rofecoxib attenuates the growth and metastatic potential of colorectal carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-75416 and Other COX-2 Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of the novel cyclooxygenase-2 (COX-2) inhibitor, SC-75416, with other well-established COX-2 inhibitors, including Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib. The following sections present quantitative data on their inhibitory potency and selectivity, detailed experimental protocols for key assays, and a visual representation of the structural features governing their interaction with the COX-2 enzyme.
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activities of this compound and other COX-2 inhibitors are typically evaluated using two primary in vitro assays: the human recombinant enzyme assay and the human whole blood assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The ratio of IC50 values for COX-1 and COX-2 is used to determine the inhibitor's selectivity for the COX-2 isoform. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
Human Recombinant Enzyme Assay
This assay utilizes purified recombinant human COX-1 and COX-2 enzymes to determine the direct inhibitory effect of the compounds on enzyme activity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 49.6[1] | 0.25[1] | 198.4 |
| Celecoxib | >100 | 0.04 | >2500 |
| Rofecoxib | >100 | 0.018 | >5555 |
| Etoricoxib | 1.59 | 0.015 | 106 |
| Valdecoxib | 2.2 | 0.005 | 440 |
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, using human whole blood. COX-1 activity is typically measured by thromboxane B2 (TXB2) production in response to blood clotting, while COX-2 activity is measured by prostaglandin E2 (PGE2) production following stimulation with lipopolysaccharide (LPS).
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | >200[1] | 1.4[1] | >142.9 |
| Celecoxib | 3.8 | 0.5 | 7.6[2] |
| Rofecoxib | 18.8 | 0.53 | 35.5[3] |
| Etoricoxib | 12.8 | 1.2 | 106[2] |
| Valdecoxib | 21.9 | 0.24 | 91.3 |
Structure-Activity Relationship (SAR) and Key Structural Features
The selectivity of COX-2 inhibitors is largely attributed to key structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This substitution creates a hydrophilic side pocket in the COX-2 active site that is absent in COX-1.
This compound , a benzopyran derivative, represents a structurally distinct class of COX-2 inhibitors. Its acidic nature and the presence of a trifluoromethyl group are crucial for its activity. Unlike the diarylheterocycle "coxibs," which typically possess a sulfonamide or methylsulfonyl moiety that interacts with the COX-2 side pocket, the binding mode of this compound is suggested to be unique.
The "coxibs" (Celecoxib, Rofecoxib, Etoricoxib, and Valdecoxib) are diarylheterocycles. Their general structure-activity relationship for COX-2 selectivity relies on a central heterocyclic ring flanked by two aromatic rings. One of the phenyl rings is typically substituted with a sulfonamide (SO2NH2) or a methylsulfonyl (SO2Me) group. This polar moiety is able to enter and bind within the hydrophilic side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site.
Caption: Key structural interactions of this compound and "coxibs" within the COX-2 active site.
Experimental Protocols
Human Recombinant Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against purified human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Assay Buffer: Typically, 100 mM Tris-HCl buffer (pH 8.0) containing a heme cofactor.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by the addition of an acid (e.g., HCl).
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the human recombinant COX enzyme inhibition assay.
Human Whole Blood Assay
Objective: To determine the ex vivo inhibitory activity of test compounds on COX-1 and COX-2 in a more physiological matrix.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes) to induce platelet aggregation and subsequent TXB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
TXB2 levels in the serum are quantified by ELISA or LC-MS.
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
COX-2 is induced by adding lipopolysaccharide (LPS) and the blood is incubated at 37°C for a prolonged period (e.g., 24 hours).
-
The reaction is stopped by centrifugation to separate the plasma.
-
PGE2 levels in the plasma are quantified by ELISA or LC-MS.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production against the logarithm of the inhibitor concentration.
Caption: Workflow for the human whole blood COX-1 and COX-2 inhibition assays.
References
Safety Operating Guide
Proper Disposal of SC-75416: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for SC-75416, a selective cyclooxygenase-2 (COX-2) inhibitor used in research and development. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields or goggles, protective gloves, and a lab coat. | [1] |
| Ventilation | Handle in a well-ventilated area. For powdered form, use a chemical fume hood to avoid dust generation. | [1] |
| Accidental Release | In case of a spill, prevent further leakage if safe to do so. For powder spills, cover with a plastic sheet to minimize spreading. Mechanically take up the spill and place it in an appropriate, labeled container for disposal. Avoid creating dust. Clean the contaminated surface thoroughly. | [1] |
| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes. | [1] |
| First Aid: Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | [1] |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. | [1] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | [1] |
This compound Waste Categorization and Segregation
Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste should be categorized as hazardous chemical waste.
Logical Flow for Waste Segregation:
Caption: Logical workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Follow these procedural steps for the safe and compliant disposal of this compound and associated materials.
Disposal of Unused or Waste this compound (Solid and Solutions)
-
Collection :
-
Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment.
-
-
Disposal :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
According to the Safety Data Sheet, the recommended disposal methods are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge this compound waste into sewer systems. [1]
-
Disposal of Contaminated Labware and PPE
-
Collection :
-
Collect all disposable labware (e.g., pipette tips, vials, gloves, bench paper) that has come into contact with this compound in a designated hazardous waste container lined with a chemically resistant bag.
-
Label the container as "Hazardous Waste - Solid" and specify "Contaminated with this compound."
-
-
Storage :
-
Store the container in the satellite accumulation area alongside other solid hazardous waste.
-
-
Disposal :
-
Dispose of the contaminated solid waste through your institution's EHS-approved hazardous waste stream.
-
Decontamination and Disposal of Empty Containers
-
Decontamination :
-
An "empty" container that held this compound must be decontaminated before it can be considered non-hazardous.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone) that will dissolve any remaining residue.
-
-
Rinsate Disposal :
-
Collect all rinsate from the decontamination process. This rinsate is considered hazardous waste.
-
Dispose of the rinsate in the designated liquid hazardous waste container for this compound.
-
-
Container Disposal :
-
Once triple-rinsed, the container can be disposed of as non-hazardous waste, such as regular laboratory glass or plastic recycling, according to your institutional policies. Deface or remove the original label before disposal.
-
Experimental Protocols Referenced
While no specific experimental protocols are cited for the disposal procedure itself, the handling and safety information is based on standard laboratory practices and the provided Safety Data Sheet for this compound. The disposal methodology aligns with general guidelines for chemical waste management in a research setting.
Disclaimer: This document provides guidance based on the available Safety Data Sheet and general principles of laboratory safety. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal. In the absence of a specific GHS hazard classification for this compound, it is prudent to treat this compound with a high degree of caution as a potentially hazardous substance.
References
Personal protective equipment for handling SC-75416
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of SC-75416, a selective COX-2 inhibitor intended for research use only. The following procedures are based on established safety protocols for potent research chemicals and information derived from available safety data sheets.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is crucial. The following table summarizes the required personal protective equipment and engineering controls to minimize exposure and ensure a safe laboratory environment.
| Category | Equipment/Control | Specification | Purpose |
| Engineering Controls | Fume Hood | Certified and functioning chemical fume hood. | To minimize inhalation of dust and aerosols. |
| Eyewash Station | Accessible within 10 seconds of the work area. | For immediate flushing in case of eye contact. | |
| Safety Shower | Accessible within 10 seconds of the work area. | For immediate decontamination in case of large-scale skin contact. | |
| Personal Protective Equipment (PPE) | Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes and face from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact with the compound. | |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator if not handled in a fume hood or if dust is generated. | To prevent inhalation of the compound. |
II. Handling, Storage, and Disposal Procedures
Proper handling, storage, and disposal of this compound are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
| Procedure | Guideline |
| Handling | - Handle in a well-ventilated area, preferably within a chemical fume hood. - Avoid formation of dust and aerosols. - Use non-sparking tools. - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place. - Store away from incompatible materials and foodstuffs. |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations. - The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. - Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. - Do not discharge to sewer systems. |
III. Experimental Protocol: General Handling of a Potent Solid Research Chemical
As specific experimental protocols for this compound are not publicly available, the following general protocol for handling a potent, solid research chemical should be adapted to your specific experimental needs.
1. Preparation:
- Ensure all necessary PPE is worn correctly.
- Verify that the chemical fume hood is functioning properly.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a designated waste container ready for contaminated materials.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of the solid compound within the chemical fume hood.
- Use a dedicated spatula and weighing paper.
- Carefully transfer the desired amount of the compound to a suitable container.
- Clean any spills immediately with appropriate materials.
3. Solution Preparation:
- Add the solvent to the solid compound slowly and carefully to avoid splashing.
- If necessary, use a vortex mixer or sonicator to aid in dissolution, ensuring the container is securely capped.
4. Post-Handling:
- Decontaminate all surfaces and equipment used.
- Dispose of all contaminated materials (gloves, weighing paper, etc.) in the designated hazardous waste container.
- Wash hands thoroughly with soap and water.
IV. Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is provided for guidance and is not a substitute for a thorough understanding of the hazards of this compound and your institution's safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before handling any research chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
